Product packaging for JNJ-632(Cat. No.:)

JNJ-632

Cat. No.: B608240
M. Wt: 378.4 g/mol
InChI Key: JIZGLOVJKCSHTH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-632 is a modulator of hepatitis B virus (HBV) capsid assembly. It reduces viral DNA load in HBV-infected HepG2.2.15 cells (EC50 = 121 nM) without affecting cell growth. It also reduces viral DNA load in primary human hepatocytes infected with the HBV genotypes Ae, Bj, C, and D (EC50s = 101, 240, 119, and 200 nM, respectively). This compound prevents formation of covalently closed circular DNA in HBV-infected primary human hepatocytes in a concentration-dependent manner when administered in combination with the HBV viral inoculum. In vivo, this compound (200 mg/kg per day) reduces plasma HBV DNA content in HBV-infected humanized mice.>This compound is a potent HVV capsid assembly modulator and HBV replication inhibitor with EC50 of 100-200 nM for genotypes A-D. Administration of this compound in HBV genotype D infected chimeric mice, resulted in a 2.77 log reduction of the HBV DNA viral load.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19FN2O4S B608240 JNJ-632

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZGLOVJKCSHTH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-56136379 (Bersacapavir): A Technical Guide on its Mechanism of Action in HBV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-56136379, also known as bersacapavir, is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in both in vitro and in vivo models. This technical guide provides an in-depth overview of the core mechanism of action of JNJ-56136379, detailing its dual role in disrupting the HBV life cycle. The information presented herein, including quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows, is intended to support researchers and professionals in the field of HBV drug development.

Core Mechanism of Action

JNJ-56136379 exhibits a dual mechanism of action against HBV, targeting both the late and early stages of the viral life cycle.

Primary Mechanism: Misdirection of Capsid Assembly. JNJ-56136379 is a Class II capsid assembly modulator (CAM-N) that binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc) subunits.[1][2] This binding event accelerates the kinetics of capsid assembly, leading to the formation of morphologically normal-looking but empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase.[1][3] Consequently, this prevents the reverse transcription of pgRNA into HBV DNA, a critical step for the production of new infectious virions.

Secondary Mechanism: Inhibition of cccDNA Formation. When administered at the time of initial infection, JNJ-56136379 prevents the establishment of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[1][3] This effect is believed to be a consequence of interfering with the proper disassembly of incoming capsids, a prerequisite for the transport of the viral genome to the nucleus and its conversion into cccDNA.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antiviral activity of JNJ-56136379.

Table 1: In Vitro Antiviral Activity of JNJ-56136379

Cell LineHBV GenotypeEndpointEC50 (nM)Reference
HepG2.117DIntracellular HBV DNA reduction54[1][3]
HepG2.2.15DExtracellular HBV DNA reduction121 (as JNJ-632)
Primary Human HepatocytesAExtracellular HBV DNA reduction101 (as this compound)
Primary Human HepatocytesBExtracellular HBV DNA reduction240 (as this compound)
Primary Human HepatocytesCExtracellular HBV DNA reduction119 (as this compound)
Primary Human HepatocytesDExtracellular HBV DNA reduction200 (as this compound)
Primary Human HepatocytesNot SpecifiedExtracellular HBV DNA reduction93[1][3]
Primary Human HepatocytesNot SpecifiedIntracellular HBV RNA reduction876[1][3]

Table 2: In Vivo Antiviral Activity of JNJ-56136379

Animal ModelHBV GenotypeTreatmentResultReference
Humanized miceDJNJ-561363792.77 log10 reduction in HBV DNA viral load

Experimental Protocols

In Vitro Antiviral Activity Assay (HepG2.2.15 Cells)

This protocol outlines the determination of the 50% effective concentration (EC50) of JNJ-56136379 in a stable HBV-producing cell line.

  • Cell Culture:

    • Maintain HepG2.2.15 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of JNJ-56136379 or vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 4 days.

  • Quantification of Extracellular HBV DNA:

    • Collect the cell culture supernatant.

    • Isolate viral DNA using a commercial viral DNA extraction kit according to the manufacturer's instructions.

    • Perform quantitative polymerase chain reaction (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

      • Forward Primer: 5'-CCG TCT GTG CCT TCT CAT CTG-3'

      • Reverse Primer: 5'-AGT CCA AGA GTC CTC TTA TGT AAG ACC TT-3'

      • Probe: 5'-(FAM)-CCG TGT GCA CTT CGC TTC ACC TCT GC-(TAMRA)-3'

    • Use a standard curve generated from a plasmid containing the HBV genome to quantify the viral DNA copy number.

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay (HepG2 Cells)

This protocol determines the 50% cytotoxic concentration (CC50) of JNJ-56136379.

  • Cell Culture:

    • Maintain HepG2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • After 24 hours, add serial dilutions of JNJ-56136379 or vehicle control.

    • Incubate for 4 days.

  • Cell Viability Assessment (Resazurin Assay):

    • Add resazurin solution to each well to a final concentration of 10 µg/mL.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by fitting the dose-response curve.

cccDNA Quantification in HBV-Infected Primary Human Hepatocytes (PHH)

This protocol details the methodology to assess the effect of JNJ-56136379 on cccDNA formation in a primary cell model.

  • PHH Culture and Infection:

    • Plate cryopreserved PHHs on collagen-coated plates and maintain in a specialized hepatocyte culture medium.

    • Infect PHHs with HBV (e.g., genotype D) at a multiplicity of infection (MOI) of 100 viral genome equivalents per cell.

    • Co-administer serial dilutions of JNJ-56136379 or vehicle control with the viral inoculum.

    • Incubate for 16 hours.

  • DNA Extraction (Modified Hirt Extraction):

    • Wash the cells with PBS and lyse with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 0.6% SDS.

    • Add NaCl to a final concentration of 1 M and incubate overnight at 4°C.

    • Centrifuge to pellet high molecular weight genomic DNA.

    • Collect the supernatant containing the low molecular weight DNA (including cccDNA).

    • Treat the supernatant with proteinase K and RNase A.

    • Purify the DNA by phenol-chloroform extraction and ethanol precipitation.

  • Nuclease Digestion:

    • To eliminate contaminating relaxed-circular DNA (rcDNA) and double-stranded linear DNA (dslDNA), treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease, which selectively degrades linear and nicked DNA, leaving cccDNA intact.

  • cccDNA Quantification by qPCR:

    • Perform qPCR using primers and a probe that specifically amplify a region spanning the gap in the plus-strand of rcDNA, ensuring that only cccDNA is efficiently amplified.

      • Forward Primer: 5'-GTG GTC TCC GCA CGA GTC AG-3'

      • Reverse Primer: 5'-GAC AAG GCA AAA CAG GCA GAG-3'

      • Probe: 5'-(FAM)-TTC TCT TCG GAG GAC TGG-(MGB)-3'

    • Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., β-globin) from the same sample.

  • Data Analysis:

    • Determine the cccDNA copies per cell for each treatment condition.

    • Calculate the percentage of inhibition of cccDNA formation relative to the vehicle control to determine the EC50.

Visualizations

Signaling Pathways and Mechanism of Action

JNJ-56136379_Mechanism_of_Action cluster_late_phase Late Phase: Capsid Assembly cluster_early_phase Early Phase: cccDNA Formation HBc_dimer HBc Dimers Empty_Capsid Empty Nucleocapsid HBc_dimer->Empty_Capsid Accelerated Assembly Mature_Capsid Mature Nucleocapsid (contains rcDNA) HBc_dimer->Mature_Capsid Normal Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Mature_Capsid Encapsidation JNJ_56136379 JNJ-56136379 JNJ_56136379->HBc_dimer Binds to dimer-dimer interface Virion_Release Virion Release Mature_Capsid->Virion_Release Incoming_Virion Incoming Virion Uncoating Uncoating Incoming_Virion->Uncoating rcDNA_transport rcDNA Transport to Nucleus Uncoating->rcDNA_transport cccDNA_formation cccDNA Formation rcDNA_transport->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription JNJ_56136379_early JNJ-56136379 JNJ_56136379_early->Uncoating Inhibits

Caption: Dual mechanism of action of JNJ-56136379 in the HBV life cycle.

Experimental Workflow: In Vitro Antiviral Assay

Antiviral_Assay_Workflow start Start seed_cells Seed HepG2.2.15 cells in 96-well plate start->seed_cells add_compound Add serial dilutions of JNJ-56136379 seed_cells->add_compound incubate Incubate for 4 days add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant extract_dna Extract extracellular viral DNA collect_supernatant->extract_dna qpcr Quantify HBV DNA by qPCR extract_dna->qpcr analyze Calculate EC50 qpcr->analyze end End analyze->end

Caption: Workflow for determining the in vitro antiviral efficacy of JNJ-56136379.

Experimental Workflow: cccDNA Quantification

cccDNA_Quantification_Workflow start Start infect_phh Infect PHH with HBV + JNJ-56136379 start->infect_phh incubate Incubate for 16 hours infect_phh->incubate hirt_extraction Hirt DNA Extraction (Isolate low MW DNA) incubate->hirt_extraction nuclease_digest Nuclease Digestion (Remove non-cccDNA) hirt_extraction->nuclease_digest qpcr Quantify cccDNA and housekeeping gene by qPCR nuclease_digest->qpcr normalize Normalize cccDNA to cell number qpcr->normalize analyze Calculate inhibition of cccDNA formation normalize->analyze end End analyze->end

Caption: Workflow for quantifying the effect of JNJ-56136379 on cccDNA formation.

References

The Dual-Pronged Attack of Bersacapavir (JNJ-632) on Hepatitis B Virus Capsid Assembly: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Bersacapavir (JNJ-632), a potent capsid assembly modulator (CAM), in the context of Hepatitis B Virus (HBV) replication. Through a comprehensive review of preclinical data, this document elucidates the dual role of this compound in disrupting the HBV life cycle, offering a valuable resource for professionals engaged in antiviral research and development.

Introduction to HBV Capsid Assembly and its Therapeutic Potential

Chronic Hepatitis B affects millions globally and remains a significant cause of liver-related morbidity and mortality.[1] The Hepatitis B virus core protein (HBc) is a critical component of the viral life cycle, orchestrating the assembly of the viral capsid, which is essential for protecting the viral genome and facilitating its delivery to the nucleus of infected hepatocytes.[2] The process of capsid assembly, a highly regulated event involving the self-association of HBc dimers, presents a promising therapeutic target for novel antiviral agents.[3][4] Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with this process, leading to the inhibition of viral replication.[3]

Bersacapavir (this compound), a novel sulfamoylbenzamide derivative, is a potent CAM that has demonstrated significant antiviral activity against multiple HBV genotypes.[5][6] This whitepaper will delve into the specific molecular mechanisms by which this compound modulates HBV capsid assembly, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of Bersacapavir (this compound)

This compound is classified as a Class I or CAM-N (Capsid Assembly Modulator - Normal morphology) agent.[6][7] Its primary mechanism of action involves accelerating the kinetics of capsid assembly.[5][6] This rapid assembly process leads to the formation of morphologically intact, or "normal," viral capsids that are, however, non-functional because they are devoid of the pregenomic RNA (pgRNA) and the viral polymerase.[8][9]

Crucially, studies in primary human hepatocytes (PHHs) have revealed a dual mechanism of action for this compound.[5][6] Beyond its role in late-stage viral replication (capsid assembly), it also impacts the early stages of the HBV life cycle. When administered at the time of infection, this compound prevents the formation of covalently closed circular DNA (cccDNA) in a dose-dependent manner.[5][6] cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected cells and serves as the template for all viral transcripts.[1] By inhibiting de novo cccDNA formation, this compound can potentially limit the establishment and persistence of HBV infection in hepatocytes.[9]

Signaling Pathway of HBV Capsid Assembly and this compound Intervention

The following diagram illustrates the key steps in the HBV life cycle, highlighting the points of intervention for Bersacapavir.

HBV_Lifecycle_JNJ632 cluster_cell Hepatocyte entry HBV Virion Entry uncoating Uncoating entry->uncoating to_nucleus Transport to Nucleus uncoating->to_nucleus cccDNA_formation rcDNA to cccDNA Conversion to_nucleus->cccDNA_formation transcription Transcription cccDNA_formation->transcription cccDNA translation Translation transcription->translation viral RNAs assembly Capsid Assembly translation->assembly Core Proteins encapsidation pgRNA/Polymerase Encapsidation assembly->encapsidation reverse_transcription Reverse Transcription encapsidation->reverse_transcription maturation Capsid Maturation reverse_transcription->maturation rcDNA release Virion Release maturation->release recycling Recycling to Nucleus maturation->recycling recycling->cccDNA_formation JNJ632_early Bersacapavir (this compound) (Early Intervention) JNJ632_early->cccDNA_formation Inhibits de novo formation JNJ632_late Bersacapavir (this compound) (Late Intervention) JNJ632_late->assembly Accelerates assembly, forms empty capsids

Figure 1: HBV Lifecycle and Bersacapavir's Dual Intervention Points.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound has been quantified in various in vitro systems. The following tables summarize the key efficacy and cytotoxicity data, providing a comparative overview with other CAMs.

Table 1: In Vitro Antiviral Activity of Bersacapavir (this compound) and Comparator CAMs

CompoundCell LineParameterValue (nM)Reference(s)
This compound HepG2.2.15EC50121[10]
This compound HepG2.117EC50415[11]
JNJ-56136379 (Bersacapavir) HepG2.117EC5054[11][12]
JNJ-56136379 (Bersacapavir) HepG2.117EC90226[11]
JNJ-56136379 (Bersacapavir) HBV-infected PHHsEC50 (HBV DNA)93[11][12]
JNJ-56136379 (Bersacapavir) HBV-infected PHHsEC50 (HBV RNA)876[11][12]
BAY41-4109 (CAM-A)HepG2.117EC5069[11]
AT-130 (CAM-N)HepG2.117EC501,540[11]

EC50: 50% effective concentration; EC90: 90% effective concentration; PHHs: Primary Human Hepatocytes.

Table 2: Cytotoxicity Profile of Bersacapavir (this compound)

CompoundCell LineParameterValue (µM)Reference(s)
JNJ-56136379 (Bersacapavir) HepG2CC50>15[9]

CC50: 50% cytotoxic concentration.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the activity of this compound.

Antiviral Activity Assay in Stably Transfected Cell Lines (e.g., HepG2.2.15, HepG2.117)

This protocol is used to determine the concentration of the compound required to inhibit HBV replication by 50% (EC50).

Antiviral_Assay_Workflow start Seed HepG2.2.15 or HepG2.117 cells in 96-well plates incubation1 Incubate for 24-48 hours start->incubation1 treatment Treat cells with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 4-7 days treatment->incubation2 lysis Lyse cells and extract intracellular or collect supernatant for extracellular HBV DNA incubation2->lysis qpcr Quantify HBV DNA using qPCR lysis->qpcr analysis Calculate EC50 values from dose-response curves qpcr->analysis end End analysis->end

Figure 2: Workflow for Determining In Vitro Antiviral Activity.

Detailed Steps:

  • Cell Seeding: HepG2.2.15 or HepG2.117 cells, which constitutively produce HBV, are seeded in 96-well plates.[13]

  • Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound.

  • Incubation: The treated cells are incubated for a period of 4 to 7 days to allow for multiple rounds of viral replication.[13]

  • DNA Extraction: For intracellular HBV DNA, cells are lysed. For extracellular HBV DNA, the cell culture supernatant is collected. Total DNA is then extracted.[13]

  • qPCR Analysis: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.[11]

  • Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to a vehicle-treated control. The EC50 value is then determined by fitting the data to a dose-response curve.[11]

cccDNA Formation Assay in Primary Human Hepatocytes (PHHs)

This assay is crucial for evaluating the effect of this compound on the early steps of HBV infection.

Detailed Steps:

  • Infection and Treatment: Primary human hepatocytes are infected with an HBV inoculum. This compound is added either simultaneously with the virus or at various time points post-infection.[5][14]

  • Incubation: The infected and treated cells are incubated for several days to allow for the establishment of infection and cccDNA formation.

  • Hirt Extraction: A Hirt extraction method is used to selectively isolate low molecular weight DNA, including cccDNA, from the total cellular DNA.[14]

  • Southern Blot Analysis: The extracted DNA is subjected to agarose gel electrophoresis and transferred to a membrane for Southern blotting using an HBV-specific probe to detect and quantify cccDNA.[14]

Biochemical Analysis of Capsid Assembly

These methods directly assess the impact of this compound on the formation of HBV capsids.

Size Exclusion Chromatography (SEC):

  • Recombinant HBV core protein dimers (e.g., Cp149, the assembly domain) are incubated with or without this compound.[14]

  • The mixture is then subjected to conditions that induce capsid assembly (e.g., increased salt concentration).

  • The sample is loaded onto a size exclusion chromatography column, which separates molecules based on their size.[14]

  • The elution profile is monitored by UV absorbance (at 280 nm). The formation of larger capsid structures in the presence of this compound, compared to the dimer-only control, indicates an effect on assembly.[14]

Electron Microscopy (EM):

  • Samples from the SEC experiment or from separate assembly reactions are prepared for negative-stain transmission electron microscopy.[14]

  • The morphology of the assembled particles is visualized. This allows for the direct observation of whether this compound induces the formation of normal-looking capsids or aberrant structures.[14]

Conclusion

Bersacapavir (this compound) represents a significant advancement in the development of anti-HBV therapeutics. Its dual mechanism of action, targeting both the late-stage formation of functional viral capsids and the early-stage establishment of the persistent cccDNA reservoir, distinguishes it from currently available nucleos(t)ide analogues.[5][6] The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for understanding the potent and multifaceted antiviral activity of this compound. Further research and clinical development of this and other CAMs hold the promise of achieving higher rates of functional cure for patients with chronic Hepatitis B.

References

JNJ-632: A Technical Deep Dive into its Impact on Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-632 (also known as bersacapavir or JNJ-56136379) is a potent, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) that has demonstrated a dual mechanism of action impacting both the late and early stages of the viral lifecycle. Beyond its primary function of disrupting the assembly of new viral capsids, this compound exhibits a significant inhibitory effect on the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes. This document provides a comprehensive technical overview of the available data on this compound's effect on HBV cccDNA, including quantitative efficacy, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Efficacy of this compound on HBV cccDNA Formation

This compound has been shown to prevent the formation of HBV cccDNA in a dose-dependent manner, particularly when administered at the onset of infection.[1] The following table summarizes the key quantitative data on the in vitro efficacy of this compound.

ParameterCell TypeHBV Genotype(s)ValueCitation
Mean EC50 for HBV DNA Reduction HepG2.2.15Not Specified121 nM[2]
EC50 for HBV DNA Reduction (Genotype A) Primary Human HepatocytesA101 nM[2]
EC50 for HBV DNA Reduction (Genotype B) Primary Human HepatocytesB240 nM[2]
EC50 for HBV DNA Reduction (Genotype C) Primary Human HepatocytesC119 nM[2]
EC50 for HBV DNA Reduction (Genotype D) Primary Human HepatocytesD200 nM[2]
EC50 for HBV DNA Reduction (Compound added with inoculum) Primary Human HepatocytesNot Specified415 nM[1]
EC50 for Intracellular HBV RNA Reduction Primary Human HepatocytesNot Specified876 nM[3]
Concentration Fold-Increase for cccDNA Inhibition Not SpecifiedNot Specified16- to 19-fold higher than for viral DNA production inhibition[2]

Mechanism of Action: Inhibition of cccDNA Establishment

This compound is classified as a Class II Capsid Assembly Modulator (CAM-E), which means it accelerates the kinetics of capsid assembly, leading to the formation of empty, non-functional capsids.[4] However, its effect on cccDNA formation stems from a secondary, distinct mechanism that occurs during the early phase of infection.[3]

When this compound is present at the time of viral entry, it is thought to bind to the incoming viral capsids. This binding stabilizes the capsid structure, preventing the necessary disassembly (uncoating) process that releases the relaxed circular DNA (rcDNA) genome into the cytoplasm for transport to the nucleus.[5] By inhibiting the release of rcDNA, this compound effectively prevents its conversion into the stable cccDNA minichromosome within the hepatocyte nucleus.[1][3]

HBV_Lifecycle_and_JNJ632_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus HBV Virion HBV Virion Viral Entry Viral Entry HBV Virion->Viral Entry Incoming Capsid\n(with rcDNA) Incoming Capsid (with rcDNA) Viral Entry->Incoming Capsid\n(with rcDNA) Uncoating Uncoating Incoming Capsid\n(with rcDNA)->Uncoating rcDNA rcDNA Uncoating->rcDNA Nuclear Import Nuclear Import rcDNA->Nuclear Import New Capsid Assembly New Capsid Assembly Empty Capsid Empty Capsid New Capsid Assembly->Empty Capsid Aberrant Assembly pgRNA pgRNA pgRNA->New Capsid Assembly cccDNA Formation cccDNA Formation Nuclear Import->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription Transcription->pgRNA JNJ-632_early This compound (Early Effect) JNJ-632_early->Uncoating Inhibits JNJ-632_late This compound (Late Effect) JNJ-632_late->New Capsid Assembly Accelerates Experimental_Workflow Start Start Seed_Cells Seed PHHs or HepG2-NTCP cells Start->Seed_Cells Prepare_Inoculum Prepare HBV inoculum and compound dilutions Seed_Cells->Prepare_Inoculum Infect_Cells Infect cells with HBV +/- this compound (co-inoculation) Prepare_Inoculum->Infect_Cells Incubate Incubate for several days (with media/compound changes) Infect_Cells->Incubate Harvest Harvest cells and supernatant Incubate->Harvest DNA_Extraction Hirt extraction for cccDNA enrichment Harvest->DNA_Extraction Quantification Quantify cccDNA (qPCR or Southern Blot) DNA_Extraction->Quantification Data_Analysis Analyze data and determine EC50 Quantification->Data_Analysis End End Data_Analysis->End

References

JNJ-632: A Technical Guide to its Interaction with the Hepatitis B Virus Core Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-632, a potent capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B virus (HBV) infection. The document details the mechanism of action of this compound, its interaction with the HBV core protein (HBc), and its antiviral activity, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and HBV Core Protein Modulation

The hepatitis B virus core protein is a critical component of the viral life cycle, essential for the encapsidation of the viral genome and subsequent replication steps.[1] this compound is a novel sulfamoylbenzamide derivative that functions as a Class I capsid assembly modulator.[2] These modulators, also referred to as CAM-N (for normal morphology), accelerate the kinetics of capsid assembly.[3] This accelerated assembly leads to the formation of morphologically intact, but empty, viral capsids that lack the pregenomic RNA (pgRNA) and the viral polymerase, thereby halting viral replication.[2][4]

This compound exhibits a dual mechanism of action, impacting both the late and early stages of the HBV life cycle.[2] In the late stage, it disrupts the normal assembly of new viral capsids. In the early stage of infection, when administered at the time of viral inoculation, this compound has been shown to prevent the formation of covalently closed circular DNA (cccDNA), the stable transcriptional template for HBV.[2] This dual action differentiates it from nucleos(t)ide analogues (NAs), which only inhibit the reverse transcription step.[2]

Quantitative Antiviral Activity of this compound

The in vitro antiviral potency of this compound has been evaluated across various HBV genotypes using different cell-based assays. The 50% effective concentration (EC50) values are summarized in the tables below.

Table 1: Antiviral Activity of this compound against different HBV Genotypes in HepG2.2.15 Cells [5]

HBV GenotypeEC50 (nM)
Genotype A101
Genotype B240
Genotype C119
Genotype D200
Mean 121

Table 2: Antiviral Activity of this compound in HepG2.117 Cells

CompoundEC50 (μM)
This compound0.43

Mechanism of Action: Signaling and Experimental Workflow

The interaction of this compound with the HBV core protein and its subsequent effects on the viral life cycle can be visualized through the following diagrams.

HBV_Lifecycle_and_JNJ632_Intervention cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Transcription Encapsidation pgRNA Encapsidation pgRNA->Encapsidation HBc_dimer HBc Dimers Capsid_Assembly Capsid Assembly HBc_dimer->Capsid_Assembly Polymerase Viral Polymerase Polymerase->Encapsidation Capsid_Assembly->Encapsidation Empty_Capsid Empty Capsid (this compound induced) Capsid_Assembly->Empty_Capsid Forms Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription rcDNA_Capsid rcDNA-containing Capsid Reverse_Transcription->rcDNA_Capsid rcDNA_Capsid->cccDNA Recycling to Nucleus Virion_Release Virion Release rcDNA_Capsid->Virion_Release HBV_Virion HBV Virion Virion_Release->HBV_Virion Budding & Egress Empty_Capsid->Encapsidation Blocks JNJ632 This compound JNJ632->Capsid_Assembly Accelerates HBV_Virion->cccDNA Infection & Uncoating Experimental_Workflow cluster_antiviral_assay Antiviral Activity Assay cluster_capsid_analysis Capsid Morphology Analysis Cell_Culture Culture HepG2.2.15 cells Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Incubation Incubate for 4 days Compound_Treatment->Incubation DNA_Extraction Extract HBV DNA from supernatant Incubation->DNA_Extraction qPCR Quantify HBV DNA by qPCR DNA_Extraction->qPCR EC50_Calculation Calculate EC50 qPCR->EC50_Calculation HBc_Expression Express HBc protein Compound_Incubation Incubate with this compound HBc_Expression->Compound_Incubation SEC Size Exclusion Chromatography Compound_Incubation->SEC EM Electron Microscopy SEC->EM Morphology_Analysis Analyze capsid morphology EM->Morphology_Analysis

References

Preliminary In Vitro Efficacy of JNJ-632: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro efficacy of JNJ-632, a potent capsid assembly modulator (CAM) for the Hepatitis B virus (HBV). This document synthesizes available data on its antiviral activity, mechanism of action, and relevant experimental protocols to support further research and development efforts.

Quantitative Efficacy Data of this compound

The in-vitro antiviral efficacy of this compound has been evaluated across various HBV genotypes and cell lines. The following tables summarize the key quantitative data.

Table 1: Anti-HBV Activity of this compound in Primary Human Hepatocytes (PHHs) [1]

HBV GenotypeEC50 (nM)
A101
B240
C119
D200

Table 2: In Vitro Activity and Cytotoxicity of this compound in HepG2 Cell Lines

Cell LineParameterValue (µM)
HepG2.2.15EC500.12[2]
HepG2.117EC500.43[2]
HepG2.2.15CC50>50[2]
HepG2Median EC50 (as a reference CAM)0.415[3]

Mechanism of Action

This compound exhibits a dual mechanism of action against HBV, targeting both the early and late stages of the viral life cycle.[4]

  • Capsid Assembly Modulation (Late Stage): this compound is a Class II CAM that accelerates the kinetics of HBV capsid assembly.[2] This rapid assembly leads to the formation of morphologically intact but empty capsids, preventing the encapsidation of the viral polymerase-pregenomic RNA (Pol-pgRNA) complex.[1][5] This ultimately blocks the replication of new viral DNA.

  • Inhibition of cccDNA Formation (Early Stage): When administered at the time of infection, this compound prevents the formation of covalently closed circular DNA (cccDNA) in a dose-dependent manner.[4] cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for viral transcription. By inhibiting cccDNA formation, this compound can reduce intracellular HBV RNA levels and the secretion of viral antigens like HBeAg, HBsAg, and HBcAg.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HBV life cycle, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

HBV_Lifecycle_and_JNJ632_MOA cluster_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_Formation cccDNA Formation Uncoating->cccDNA_Formation rcDNA to Nucleus Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid Reverse_Transcription->Mature_Capsid Mature_Capsid->cccDNA_Formation Intracellular Amplification Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ632_early This compound JNJ632_early->cccDNA_Formation Inhibits JNJ632_late This compound JNJ632_late->Capsid_Assembly Accelerates (Empty Capsids)

Diagram 1: HBV Life Cycle and Mechanism of Action of this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Culture Culture HepG2.2.15 or PHHs Compound_Treatment Treat with this compound (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Cytotoxicity_Assay MTT Assay Incubation->Cytotoxicity_Assay DNA_Extraction_Supernatant HBV DNA Extraction Supernatant_Collection->DNA_Extraction_Supernatant DNA_Extraction_Cells Total DNA Extraction Cell_Lysis->DNA_Extraction_Cells RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction qPCR_DNA qPCR for HBV DNA DNA_Extraction_Supernatant->qPCR_DNA qPCR_cccDNA qPCR for cccDNA DNA_Extraction_Cells->qPCR_cccDNA qPCR_RNA RT-qPCR for HBV RNA RNA_Extraction->qPCR_RNA

Diagram 2: General Experimental Workflow for In Vitro Evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HBV DNA Replication Assay (qPCR)

This protocol is for the quantification of extracellular HBV DNA from cell culture supernatants.

a. Sample Preparation:

  • Culture HepG2.2.15 cells in RPMI 1640 medium supplemented with 2% FBS.

  • Treat cells with serially diluted this compound for 4 days at 37°C in a 5% CO2 atmosphere.[6]

  • Collect the cell culture supernatant.

b. DNA Extraction:

  • Aseptically collect venous blood and dispense it into a serum separator tube, a plain tube, or an EDTA tube.

  • Centrifuge at 3500 rpm for 10 minutes and transfer the serum or plasma to a sterile tube.

  • Add 400 µL of Genomic Lysis Buffer and 10 µL of Proteinase K to the sample.

  • Vortex and incubate at 56°C for 3-5 hours or overnight.

  • Follow the manufacturer's instructions for a column-based DNA extraction kit (e.g., Zymo Quick-DNA Miniprep Kit).

  • Elute the viral nucleic acid and store at -20°C.

c. Quantitative Real-Time PCR (qPCR):

  • Prepare a PCR master mix according to the instructions of a commercial HBV quantification kit (e.g., Bosphore HBV Quantitative kit).

  • Use specific primers and probes targeting a conserved region of the HBV genome.

  • Perform the qPCR reaction using a real-time thermal cycler. A typical cycling protocol is: initial denaturation at 94°C for 3 minutes, followed by 40 cycles of 94°C for 20 seconds and 60°C for 40 seconds.

  • Generate a standard curve using a dilution series of a plasmid containing the HBV target sequence.

  • Quantify the HBV DNA in the samples by comparing their Cq values to the standard curve.

cccDNA Formation Assay

This protocol is for the quantification of HBV cccDNA from infected cells.

a. Cell Infection and Treatment:

  • Plate primary human hepatocytes (PHHs) or HepG2-NTCP cells.

  • Infect the cells with HBV inoculum.

  • For evaluating the effect on cccDNA establishment, add this compound at the time of infection.

b. cccDNA Extraction:

  • Harvest the cells and extract total DNA using a method that enriches for cccDNA, such as a modified Hirt extraction or a commercial kit that omits proteinase K digestion to remove protein-bound DNA.

  • To remove contaminating relaxed circular DNA (rcDNA) and other replicative intermediates, treat the DNA extract with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease.

c. cccDNA Quantification by qPCR:

  • Design qPCR primers that specifically amplify the gap region of rcDNA, thus selectively amplifying cccDNA.

  • Perform qPCR as described in the HBV DNA Replication Assay protocol.

  • Normalize the cccDNA copy number to a housekeeping gene (e.g., β-globin) to determine the number of cccDNA copies per cell.

Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay visualizes the effect of this compound on HBV capsid formation.

a. Sample Preparation:

  • Treat HBV-expressing cells (e.g., HepG2.2.15) with this compound.

  • Prepare cytoplasmic lysates from the treated cells.

b. Native Agarose Gel Electrophoresis:

  • Mix the cell lysates with a non-denaturing loading buffer.

  • Separate the proteins on a 1% agarose gel in a Tris-acetate-EDTA (TAE) buffer.

  • Run the electrophoresis at a constant voltage.

c. Immunoblotting:

  • Transfer the proteins from the gel to a nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for the HBV core protein (HBc).

  • Use a labeled secondary antibody and a suitable detection reagent to visualize the capsid bands. An increase in the intensity of the capsid band relative to untreated controls indicates accelerated capsid assembly.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to cells.

a. Cell Seeding and Treatment:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include untreated cells as a control.

b. MTT Assay:

  • After the desired incubation period (e.g., 4 days), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[7]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[7]

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[7]

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

c. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

References

Methodological & Application

Application Notes and Protocols for the Use of JNJ-632 in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-632 is a potent, novel sulfamoylbenzamide-based capsid assembly modulator (CAM) of the hepatitis B virus (HBV).[1] It exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.[1][2] In the late stage, this compound accelerates the assembly of HBV core protein (HBc) into morphologically intact capsids, which prevents the encapsidation of the pre-genomic RNA (pgRNA) and polymerase complex, thereby blocking the formation of new infectious virions.[1][2] In the early stage of infection, when co-administered with the viral inoculum, this compound prevents the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for the persistence of infection.[1][2] These application notes provide detailed protocols for the use of this compound in primary human hepatocytes (PHHs), the gold standard in vitro model for studying HBV infection.

Data Presentation

In Vitro Efficacy of this compound against different HBV Genotypes in Primary Human Hepatocytes
HBV GenotypeEC50 (nM)
A101
B240
C119
D200

EC50 (50% effective concentration) values were determined by quantifying HBV DNA in the supernatant of infected primary human hepatocytes derived from naive chimeric mice.[1]

In Vitro Efficacy of this compound in HBV-infected Primary Human Hepatocytes
ParameterEC50 (nM)
Extracellular HBV DNA93 (median)
Intracellular HBV RNA876 (median)

EC50 values were determined in HBV-infected primary human hepatocytes when this compound was added together with the viral inoculum.[3]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[4]

  • Appropriate cell culture medium (e.g., Williams' E Medium)

Protocol:

  • Stock Solution Preparation:

    • This compound is soluble in DMSO at a concentration of up to 76 mg/mL (200.83 mM).[4]

    • To prepare a 10 mM stock solution, dissolve 3.784 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[4]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., for a dose-response curve).

    • It is recommended to perform a pre-dilution of the stock in culture medium before adding it to the cell culture wells to minimize local concentration effects.

    • Note: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions (including vehicle control) and should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.

Culture and HBV Infection of Cryopreserved Primary Human Hepatocytes

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium

  • Hepatocyte plating medium (e.g., Williams' E Medium supplemented with serum and other additives)

  • Hepatocyte maintenance medium

  • Collagen-coated cell culture plates

  • HBV inoculum

  • Polyethylene glycol (PEG) 8000

Protocol:

  • Thawing and Plating of Primary Human Hepatocytes:

    • Pre-warm hepatocyte thawing and plating media to 37°C.

    • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.

    • Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 10 minutes.

    • Gently resuspend the cell pellet in plating medium and determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at a desired density.

  • HBV Infection of Primary Human Hepatocytes:

    • After allowing the hepatocytes to attach and form a monolayer (typically 24 hours), replace the plating medium with maintenance medium.

    • Prepare the HBV inoculum in maintenance medium containing 4% PEG 8000.

    • Aspirate the medium from the cells and add the HBV inoculum.

    • Incubate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

    • After the infection period, remove the inoculum and wash the cells multiple times with fresh medium to remove residual virus.

    • Add fresh maintenance medium to the cells.

This compound Treatment of HBV-Infected Primary Human Hepatocytes

Protocol:

  • Co-treatment with HBV Inoculum (Early Stage Inhibition):

    • Prepare the HBV inoculum as described above.

    • Add the desired concentrations of this compound working solutions (or vehicle control) directly to the HBV inoculum.

    • Proceed with the infection protocol as outlined in section 2.2.

    • After the infection period, wash the cells and replace the medium with fresh maintenance medium containing the respective concentrations of this compound.

    • Replenish the medium with fresh this compound every 2-3 days for the duration of the experiment.

  • Post-infection Treatment (Late Stage Inhibition):

    • Infect the primary human hepatocytes with HBV as described in section 2.2.

    • At a desired time point post-infection (e.g., 4 or 5 days), aspirate the medium and add fresh maintenance medium containing the desired concentrations of this compound working solutions or vehicle control.

    • Replenish the medium with fresh this compound every 2-3 days for the duration of the experiment.

Downstream Analysis

a) Quantification of Extracellular HBV DNA by qPCR

  • Collect the cell culture supernatant at desired time points.

  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome.

  • Quantify the HBV DNA levels by comparing to a standard curve of known HBV DNA concentrations.

b) Quantification of Intracellular HBV RNA by RT-qPCR

  • Wash the cell monolayer with PBS and lyse the cells using a suitable lysis buffer.

  • Extract total RNA using a commercial RNA extraction kit.

  • Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of specific HBV RNA transcripts.

  • Normalize the HBV RNA levels to a housekeeping gene to account for variations in cell number and RNA extraction efficiency.

c) Quantification of HBsAg and HBeAg by AlphaLISA

  • Collect the cell culture supernatant at desired time points.

  • Use a commercial AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit for the detection of HBsAg or HBeAg according to the manufacturer's instructions.

  • The assay involves the addition of biotinylated anti-analyte antibodies and acceptor beads to the sample, followed by the addition of streptavidin-coated donor beads.

  • Measure the luminescent signal, which is proportional to the amount of antigen present.

d) Assessment of Cytotoxicity

  • Assess the cytotoxicity of this compound on primary human hepatocytes using assays such as the measurement of human albumin levels in the cell culture supernatant or viability assays like the resazurin reduction assay.[1]

  • Perform these assays in parallel with the antiviral activity experiments to determine the selectivity index of the compound.

Visualizations

HBV_Lifecycle_and_JNJ632_Intervention cluster_hepatocyte Primary Human Hepatocyte HBV_virion HBV Virion Entry Entry HBV_virion->Entry Uncoating Uncoating Entry->Uncoating Nuclear_transport Nuclear Transport Uncoating->Nuclear_transport cccDNA_formation cccDNA Formation Nuclear_transport->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Core_protein Core Protein (HBc) Translation->Core_protein Core_protein->Encapsidation Reverse_transcription Reverse Transcription Encapsidation->Reverse_transcription Nucleocapsid_assembly Nucleocapsid Assembly Reverse_transcription->Nucleocapsid_assembly Virion_release Virion Release Nucleocapsid_assembly->Virion_release JNJ632_early This compound (Early Stage) JNJ632_early->cccDNA_formation Inhibits JNJ632_late This compound (Late Stage) JNJ632_late->Encapsidation Inhibits experimental_workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis thaw_plate Thaw & Plate Cryopreserved PHHs hbv_infection HBV Infection of PHHs thaw_plate->hbv_infection jnj632_treatment This compound Treatment (Dose-Response) hbv_infection->jnj632_treatment supernatant_collection Collect Supernatant jnj632_treatment->supernatant_collection cell_lysis Cell Lysis jnj632_treatment->cell_lysis cytotoxicity_assay Cytotoxicity Assay jnj632_treatment->cytotoxicity_assay extracellular_dna Extracellular HBV DNA (qPCR) supernatant_collection->extracellular_dna antigen_detection HBsAg & HBeAg (AlphaLISA) supernatant_collection->antigen_detection intracellular_rna Intracellular HBV RNA (RT-qPCR) cell_lysis->intracellular_rna

References

Determining the Potency of JNJ-632 Against Diverse Hepatitis B Virus Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of JNJ-632, a potent hepatitis B virus (HBV) capsid assembly modulator, against various HBV strains. This compound has demonstrated significant antiviral activity across multiple HBV genotypes by disrupting the normal process of viral capsid formation.[1][2]

Introduction to this compound

This compound is a member of the sulfamoylbenzamide class of molecules that act as capsid assembly modulators (CAMs).[1][3][4] Specifically, it is classified as a Class I or CAM-N modulator, which means it accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but empty capsids that lack the viral pregenomic RNA (pgRNA).[3][4] This primary mechanism of action effectively halts viral replication.

Furthermore, this compound exhibits a dual mechanism of action by also interfering with the early stages of the viral lifecycle. It can prevent the formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells, when the compound is present during the initial infection.[5][6] This dual activity makes this compound a promising candidate for the treatment of chronic hepatitis B.

Quantitative Data Summary

The following table summarizes the reported EC50 values of this compound against different HBV genotypes. All experiments were conducted in cell culture models, and the EC50 values were determined by quantifying the reduction in HBV DNA levels.

HBV GenotypeCell LineMean EC50 (nM)Reference
Genotype APrimary Human Hepatocytes101[1][2]
Genotype BPrimary Human Hepatocytes240[1][2]
Genotype CPrimary Human Hepatocytes119[1][2]
Genotype DPrimary Human Hepatocytes200[1][2]
Not SpecifiedHepG2.2.15121[1][2][4]
Not SpecifiedHepG2.117430[4]

Experimental Protocols

This section provides a detailed protocol for determining the EC50 of this compound against HBV in a cell-based assay using the HepG2.2.15 cell line, which constitutively produces HBV particles.

Materials and Reagents
  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • DNA extraction kit

  • HBV-specific qPCR primers and probe

  • qPCR master mix

  • 96-well cell culture plates

  • Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)

  • Real-time PCR instrument

Protocol for EC50 Determination
  • Cell Culture and Seeding:

    • Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the HepG2.2.15 cells in a 96-well plate at a density of 1.2 x 10^4 cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions (e.g., 1:4) of the this compound stock solution in culture medium to achieve a range of final concentrations for testing. Include a vehicle control (DMSO only) and an untreated control.

    • Carefully remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the treated cells for 4 days at 37°C in a 5% CO2 incubator.[1][2]

  • Harvesting and DNA Extraction:

    • After the incubation period, collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture using an appropriate master mix, HBV-specific primers, and probe.

    • Add the extracted DNA to the qPCR reaction mixture.

    • Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions:

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 30 seconds

    • Include a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.

  • Data Analysis and EC50 Calculation:

    • Determine the HBV DNA concentration for each this compound concentration and the controls from the qPCR data.

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of this compound that inhibits HBV replication by 50%.

Visualizations

Experimental Workflow for EC50 Determination

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_analysis Analysis start Maintain HepG2.2.15 Cells seed Seed Cells in 96-well Plate start->seed treat Treat Cells with this compound seed->treat prepare Prepare this compound Serial Dilutions prepare->treat incubate Incubate for 4 Days treat->incubate harvest Harvest Supernatant incubate->harvest extract Extract Viral DNA harvest->extract qpcr Perform qPCR extract->qpcr analyze Calculate EC50 qpcr->analyze

Caption: Experimental workflow for determining the EC50 of this compound.

Proposed Signaling Pathway of this compound Action

signaling_pathway cluster_virus HBV Lifecycle cluster_drug This compound Action pgRNA pgRNA + Polymerase nucleocapsid Nucleocapsid Assembly pgRNA->nucleocapsid core_dimer HBV Core Protein Dimers core_dimer->nucleocapsid empty_capsid Empty, Non-infectious Capsid core_dimer->empty_capsid Accelerated Assembly mature_capsid Mature, Infectious Capsid nucleocapsid->mature_capsid cccDNA_formation cccDNA Formation mature_capsid->cccDNA_formation JNJ632 This compound JNJ632->core_dimer Binds to dimer-dimer interface JNJ632->cccDNA_formation inhibition Inhibition

Caption: Proposed mechanism of action of this compound on HBV.

References

JNJ-632 solubility and preparation in DMSO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for JNJ-7706621

Product Name: JNJ-7706621 (Also known as JNJ-632)

Chemical Name: 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide

Molecular Formula: C₁₅H₁₂F₂N₆O₃S[1][2][3]

Molecular Weight: 394.36 g/mol [1][2][3]

Description: JNJ-7706621 is a potent, cell-permeable, dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[4] It demonstrates high potency for CDK1 and CDK2 and also significantly inhibits Aurora A and Aurora B.[5][6] This compound has been shown to induce cell cycle arrest, endoreduplication, and apoptosis in various tumor cell lines, making it a valuable tool for cancer research and drug development.[4][7]

Quantitative Data Summary

Solubility Data

It is crucial to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly reduce the solubility of JNJ-7706621.[5]

SolventSolubility (25°C)Molar Equivalent
DMSO79 mg/mL[1][5]200.32 mM[1][5]
Ethanol3 mg/mL7.61 mM
WaterInsoluble[5]-
Inhibitory Activity (IC₅₀)

JNJ-7706621 exhibits potent inhibitory activity against several key cell cycle kinases.

Target KinaseIC₅₀ (nM)
CDK19[5][6]
CDK24[5]
Aurora A11[6]
Aurora B15[6]
Cell-Based Proliferation Inhibition (IC₅₀)

The compound shows broad anti-proliferative activity across various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
HeLaCervical Cancer284[6]
HCT116Colon Carcinoma254[6]
A375Malignant Melanoma447[6]
PC3Prostate Adenocarcinoma120[5]

Experimental Protocols

Preparation of JNJ-7706621 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of JNJ-7706621 in DMSO for in vitro experiments.

Materials:

  • JNJ-7706621 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Carefully weigh the desired amount of JNJ-7706621 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 253.6 µL of DMSO to 1 mg of JNJ-7706621).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[5][6]

Note on Sterility: DMSO is inherently bactericidal, so filtration of a 100% DMSO stock solution is generally not required.[10] Ensure all handling is performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the JNJ-7706621 DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): Perform a stepwise dilution of the stock solution into your complete cell culture medium to achieve the final desired experimental concentrations (e.g., 1 nM - 10 µM).[1] This gradual dilution helps prevent precipitation of the compound.[8]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (preferably ≤0.1%) to avoid solvent-induced cytotoxicity.[8][9]

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.[8]

  • Immediate Use: Use the prepared working solutions immediately for cell treatment.

Cell Proliferation Assay Protocol ([¹⁴C]-Thymidine Incorporation)

This protocol outlines a method to determine the anti-proliferative effects of JNJ-7706621 by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.[1][5]

Materials:

  • 96-well scintillating microplates (e.g., CytoStar-T)

  • Complete cell culture medium

  • Trypsin-EDTA

  • JNJ-7706621 working solutions

  • [¹⁴C]-Methyl Thymidine

  • Phosphate-Buffered Saline (PBS)

  • Scintillation counter (e.g., Packard TopCount)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well scintillating microplate in a volume of 100 µL of complete medium.[1][5]

  • Initial Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[5]

  • Compound Treatment: Add 1 µL of the JNJ-7706621 working solutions to the respective wells.[5]

  • [¹⁴C]-Thymidine Addition: Prepare a solution of [¹⁴C]-Methyl Thymidine in complete medium. Add 0.2 µCi to each well in a volume of 20 µL.[5]

  • Co-incubation: Incubate the plate for an additional 24-48 hours at 37°C.[1][5]

  • Washing: Discard the supernatant and wash the wells twice with 200 µL of PBS per well.[5]

  • Plate Preparation for Reading: Add 200 µL of PBS to each well. Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.[5]

  • Quantification: Quantify the amount of incorporated [¹⁴C]-thymidine using a scintillation counter.[5]

  • Data Analysis: Analyze the data to determine the percent inhibition of cell proliferation and calculate the IC₅₀ value for JNJ-7706621.

Visualizations

Signaling Pathway of JNJ-7706621

JNJ_7706621_Pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition CDK2 CDK2/ Cyclin E Rb Rb CDK2->Rb CDK4_6 CDK4/6/ Cyclin D CDK4_6->Rb E2F E2F Rb->E2F Inactivation S_Phase S-Phase Entry (DNA Synthesis) E2F->S_Phase CDK1 CDK1/ Cyclin B Mitosis Mitosis CDK1->Mitosis AuroraAB Aurora A/B AuroraAB->Mitosis Spindle Assembly G2_Arrest G2/M Arrest Mitosis->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis JNJ JNJ-7706621 JNJ->CDK2 JNJ->CDK1 JNJ->AuroraAB

Caption: Mechanism of action for JNJ-7706621, targeting CDKs and Aurora kinases to induce cell cycle arrest.

Experimental Workflow: Cell Proliferation Assay

JNJ_7706621_Workflow start Start seed Seed 3-8k cells/well in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add JNJ-7706621 working solutions incubate1->treat add_label Add 0.2 µCi/well [14C]-Thymidine treat->add_label incubate2 Incubate 24-48h add_label->incubate2 wash Wash 2x with PBS incubate2->wash prep_read Add PBS & Seal Plate wash->prep_read read Quantify on Scintillation Counter prep_read->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the [¹⁴C]-Thymidine incorporation-based cell proliferation assay.

References

Application Notes and Protocols: Measuring JNJ-632 Antiviral Activity using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the antiviral activity of JNJ-632, a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM), using quantitative polymerase chain reaction (qPCR). This compound exhibits a dual mechanism of action by not only inhibiting viral replication but also preventing the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for viral persistence.[1][2] The protocols outlined below describe methods to quantify both total HBV DNA and cccDNA levels in cell culture models, enabling a comprehensive assessment of this compound's efficacy.

Introduction to this compound

This compound is a member of the sulfamoylbenzamide class of HBV capsid assembly modulators.[3] It accelerates the assembly of HBV core protein (HBc) into capsids, but in doing so, prevents the encapsidation of the viral polymerase and pregenomic RNA (pgRNA), thereby blocking the formation of new infectious virus particles.[1][2] Crucially, when administered at the time of infection, this compound also inhibits the establishment of the cccDNA pool in the nucleus of hepatocytes.[1][2] This dual action makes it a promising candidate for achieving a functional cure for chronic hepatitis B. The antiviral potency of this compound can be quantified by measuring the reduction in viral nucleic acids, for which qPCR is a highly sensitive and specific method.

Data Presentation

The antiviral activity of this compound is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication or cccDNA formation.

Cell LineTargetEC50 (nM)GenotypeReference
HepG2.2.15Total HBV DNA121 (mean)D[4]
Primary Human HepatocytesTotal HBV DNA101A[4]
Primary Human HepatocytesTotal HBV DNA240B[4]
Primary Human HepatocytesTotal HBV DNA119C[4]
Primary Human HepatocytesTotal HBV DNA200D[4]
HepG2.117Total HBV DNA415 (median)Not Specified[5]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for the HepG2.2.15 cell line, which stably replicates HBV.

Materials:

  • HepG2.2.15 cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection)

  • This compound (dissolved in DMSO)

  • Cell culture plates (24-well or 96-well)

Procedure:

  • Seed HepG2.2.15 cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. It is recommended to use a 3-fold or 4-fold dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for 4 days at 37°C in a 5% CO2 atmosphere.[4]

DNA Extraction

Materials:

  • Lysis buffer (e.g., containing proteinase K and detergents)

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a validated in-house method.

Procedure:

  • After the 4-day incubation, harvest the cells. For intracellular DNA, wash the cells with PBS and then lyse them directly in the wells.

  • For extracellular DNA, collect the cell culture supernatant.

  • Extract total DNA from the cell lysates (for intracellular HBV DNA and cccDNA) or the supernatant (for extracellular HBV DNA) according to the manufacturer's protocol of the chosen DNA extraction kit.

  • Elute the DNA in an appropriate buffer (e.g., nuclease-free water or elution buffer provided with the kit).

  • Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

T5 Exonuclease Digestion for cccDNA Quantification

To specifically quantify cccDNA, it is essential to remove other forms of viral DNA, particularly the abundant relaxed circular DNA (rcDNA). T5 exonuclease efficiently degrades linear and nicked circular DNA, leaving the covalently closed circular DNA intact.[6][7][8]

Materials:

  • Extracted total intracellular DNA

  • T5 Exonuclease and corresponding reaction buffer

  • EDTA (to stop the reaction)

Procedure:

  • In a PCR tube, combine the following:

    • Up to 1 µg of extracted intracellular DNA

    • 10x T5 Exonuclease Reaction Buffer

    • T5 Exonuclease (e.g., 5 units)

    • Nuclease-free water to a final volume of 50 µL.

  • Gently mix and incubate at 37°C for 30-60 minutes.[6][9]

  • Stop the reaction by adding EDTA to a final concentration of at least 11 mM or by heat inactivation at 70°C for 20 minutes.[9][10]

  • The digested DNA is now ready for cccDNA-specific qPCR.

Quantitative PCR (qPCR)

4.1. Quantification of Total HBV DNA

Materials:

  • TaqMan Gene Expression Master Mix or similar qPCR master mix

  • Primers and probe targeting a conserved region of the HBV genome (e.g., the S gene).

    • Forward Primer (S gene): 5'-GGACCCCTGCTCGTGTTACA-3'[2][5]

    • Reverse Primer (S gene): 5'-GAGAGAAGTCCACCMCGAGTCTAGA-3'[2][5]

    • Probe (S gene): 5'-HEX/TCACCTCTGCCTAATC/3MGBEC-3'[5]

  • HBV DNA standard for absolute quantification (a plasmid containing the HBV genome of known concentration)

  • Extracted DNA samples

qPCR Reaction Setup (20 µL):

  • 10 µL of 2x qPCR Master Mix

  • 1 µL of Primer/Probe Mix (final concentration of 400 nM for each primer and probe)

  • 3 µL of sample DNA

  • 6 µL of Nuclease-free water

Thermal Cycling Conditions:

  • UNG Activation: 50°C for 2 minutes

  • Initial Denaturation: 95°C for 10 minutes

  • 40-60 cycles of:

    • Denaturation: 95°C for 20 seconds

    • Annealing/Extension: 55°C for 30 seconds[1][4]

4.2. Quantification of cccDNA

Materials:

  • Same as for total HBV DNA, but with cccDNA-specific primers and probe. These primers are designed to span the gap region of rcDNA, thus preferentially amplifying the closed circular form.

  • T5 exonuclease-treated DNA samples.

qPCR Reaction Setup and Thermal Cycling Conditions:

  • Follow the same setup and conditions as for total HBV DNA quantification.

Data Analysis
  • Generate a standard curve using the serial dilutions of the HBV DNA standard.

  • Quantify the HBV DNA copy number in each sample based on the standard curve.

  • For cccDNA, normalize the copy number to the amount of input DNA or to a housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.

  • Calculate the percentage of inhibition of HBV DNA or cccDNA for each this compound concentration relative to the DMSO vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.[11][12]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_prep DNA Preparation cluster_qpcr Quantification cluster_analysis Data Analysis seed_cells Seed HepG2.2.15 Cells treat_jnj632 Treat with this compound Serial Dilutions seed_cells->treat_jnj632 incubate Incubate for 4 Days treat_jnj632->incubate harvest Harvest Cells & Supernatant incubate->harvest extract_dna Extract Total DNA harvest->extract_dna t5_digest T5 Exonuclease Digestion (for cccDNA) extract_dna->t5_digest qpcr_total qPCR for Total HBV DNA extract_dna->qpcr_total qpcr_ccc qPCR for cccDNA t5_digest->qpcr_ccc calc_inhibition Calculate % Inhibition qpcr_total->calc_inhibition qpcr_ccc->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ec50 Determine EC50 plot_curve->calc_ec50

Caption: Experimental workflow for determining the antiviral activity of this compound.

jnj632_moa cluster_early Early Stage of Infection cluster_late Late Stage of Replication rcDNA Relaxed Circular DNA (rcDNA) in Nucleus cccDNA_formation cccDNA Formation rcDNA->cccDNA_formation pgRNA Pregenomic RNA (pgRNA) encapsidation Encapsidation pgRNA->encapsidation core_protein Core Protein core_protein->encapsidation capsid_assembly Normal Capsid Assembly encapsidation->capsid_assembly aberrant_capsid Accelerated Assembly of Empty Capsids JNJ632 This compound JNJ632->cccDNA_formation Inhibits JNJ632->encapsidation Prevents pgRNA Encapsidation JNJ632->aberrant_capsid

Caption: Dual mechanism of action of this compound in inhibiting HBV.

References

Application Notes and Protocols for Long-Term Cell Culture Experiments with JNJ-632

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-632 is a potent, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM).[1][2] It belongs to a class of antiviral agents that act by accelerating the kinetics of HBV core protein assembly, leading to the formation of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[3][4] This disruption of the viral life cycle effectively blocks HBV replication. Furthermore, this compound has a dual mechanism of action, as it also prevents the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome in the nucleus of infected hepatocytes, particularly when administered at the time of infection.[3][4][5][6] These characteristics make this compound a promising candidate for the treatment of chronic hepatitis B.

These application notes provide detailed protocols for conducting long-term cell culture experiments to evaluate the efficacy and cytotoxicity of this compound. The protocols are designed for use with the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV.[7]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound and Control Compounds
CompoundTargetMechanism of ActionCell LineEC50 (nM)Genotype(s) TestedReference
This compound HBV Core ProteinCapsid Assembly ModulatorHepG2.2.15121D[1]
This compound HBV Core ProteinCapsid Assembly ModulatorPrimary Human Hepatocytes101-240A, B, C, D[6]
BAY 41-4109 HBV Core ProteinCapsid Assembly ModulatorHepG2.11769Not Specified
AT-130 HBV Core ProteinCapsid Assembly ModulatorHepG2.1171,540Not Specified
Entecavir (ETV) HBV PolymeraseNucleos(t)ide AnalogNot SpecifiedNot SpecifiedNot Specified[5]

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Long-Term Cytotoxicity Profile of this compound
Cell LineThis compound Concentration (µM)Exposure DurationViability Assay% Cell ViabilityReference
HepG2>100Not SpecifiedNot SpecifiedNo cytotoxicity observed[6]
HepG225Not SpecifiedResazurin Assay>95% (Selectivity Index >463)
A549, HEL299, HeLa, Huh7, MT4>25 to >100Not SpecifiedNot SpecifiedNo significant cytotoxicity

The selectivity index is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of a compound.

Experimental Protocols

Long-Term Culture and Maintenance of HepG2.2.15 Cells

This protocol describes the standard procedure for the long-term culture of HepG2.2.15 cells, which are essential for studying the effects of this compound on HBV replication.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • G418 (Geneticin)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418 to maintain the stability of the HBV replicon.[7]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2.2.15 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Replace the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization and Splitting: Add 6-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension. Split the cells at a ratio of 1:4 to 1:6 into new flasks containing pre-warmed complete growth medium.

Protocol for Long-Term Efficacy and Cytotoxicity Assessment of this compound

This integrated protocol is designed to assess the antiviral efficacy and potential cytotoxicity of this compound over an extended period (e.g., 2-4 weeks).

Materials:

  • HepG2.2.15 cells

  • Complete growth medium (with and without G418)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Reagents for cytotoxicity assay (e.g., RealTime-Glo™ MT Cell Viability Assay)

  • Reagents for quantifying HBV DNA, RNA, and proteins (see Protocol 3)

  • Multi-well plate reader (luminometer, fluorometer)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium without G418. Incubate for 24 hours.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only) and a positive control (e.g., Entecavir).

  • Dosing Regimen: After 24 hours, remove the medium and add 100 µL of medium containing the different concentrations of this compound or controls.

  • Long-Term Incubation and Dosing: Incubate the plate at 37°C and 5% CO2. Renew the medium with freshly prepared compounds every 2-3 days for the duration of the experiment (e.g., 14, 21, or 28 days).

  • Real-Time Cytotoxicity Monitoring: At each medium change, a parallel plate can be used to measure cell viability using a real-time, non-lytic cytotoxicity assay according to the manufacturer's instructions. This allows for continuous monitoring of cell health.

  • Endpoint Analysis: At predefined time points (e.g., day 7, 14, 21, 28), harvest the cell culture supernatant and cell lysates for analysis of HBV markers as described in Protocol 3.

Protocol for Quantification of HBV Replication Markers

This protocol outlines the methods for quantifying various markers of HBV replication to assess the efficacy of this compound.

A. Quantification of Extracellular HBV DNA (qPCR):

  • Sample Collection: Collect the cell culture supernatant at each time point.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for the HBV genome. Use a standard curve of a plasmid containing the HBV genome to quantify the viral load.

B. Quantification of Intracellular HBV RNA (RT-qPCR):

  • Cell Lysis and RNA Extraction: Wash the cell monolayer with PBS and lyse the cells using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.

  • Reverse Transcription (RT): Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers specific for HBV RNA transcripts (e.g., pgRNA). Normalize the results to a housekeeping gene (e.g., GAPDH).

C. Quantification of Secreted HBV Antigens (ELISA):

  • Sample Collection: Use the cell culture supernatant collected at each time point.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg and HBeAg using commercially available kits according to the manufacturer's instructions.

D. Quantification of Intracellular cccDNA (qPCR):

  • Nuclear DNA Extraction: Isolate nuclear DNA from the cell pellet using a specialized extraction method to enrich for cccDNA.

  • Exonuclease Treatment: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular HBV DNA, leaving the cccDNA intact.[1]

  • qPCR: Perform qPCR using primers that specifically amplify the cccDNA form.

Visualizations

HBV_Lifecycle_and_JNJ632_MOA HBV_virion HBV Virion Entry Entry HBV_virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA Nucleus Nucleus rcDNA->Nucleus cccDNA cccDNA Nucleus->cccDNA Formation Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Encapsidation Encapsidation pgRNA->Encapsidation Translation Translation mRNAs->Translation Core_protein Core Protein (HBc) Translation->Core_protein Polymerase Polymerase Translation->Polymerase Surface_proteins Surface Proteins (HBsAg) Translation->Surface_proteins Core_protein->Encapsidation Polymerase->Encapsidation Assembly Assembly & Budding Surface_proteins->Assembly Capsid Nucleocapsid Encapsidation->Capsid Aberrant_Capsid Aberrant, Empty Capsid Encapsidation->Aberrant_Capsid Reverse_Transcription Reverse Transcription Capsid->Reverse_Transcription Maturation Maturation Reverse_Transcription->Maturation rcDNA synthesis Maturation->Assembly New_virion New Virion Release Assembly->New_virion JNJ632 This compound JNJ632->cccDNA Inhibits Formation JNJ632->Encapsidation Accelerates & Misdirects

Caption: Mechanism of action of this compound in the HBV life cycle.

Experimental_Workflow start Start: Seed HepG2.2.15 cells in 96-well plates incubation1 Incubate 24h start->incubation1 treatment Treat with this compound, Vehicle, and Controls incubation1->treatment long_term_culture Long-Term Culture (2-4 weeks) (Medium change with compound every 2-3 days) treatment->long_term_culture monitoring Periodic Monitoring long_term_culture->monitoring endpoint Endpoint Analysis long_term_culture->endpoint cytotoxicity Real-Time Cytotoxicity Assay monitoring->cytotoxicity sampling Sample Collection (Supernatant & Cell Lysate) monitoring->sampling data_analysis Data Analysis & Comparison cytotoxicity->data_analysis hbv_dna HBV DNA (qPCR) endpoint->hbv_dna hbv_rna HBV RNA (RT-qPCR) endpoint->hbv_rna hbv_antigens HBsAg/HBeAg (ELISA) endpoint->hbv_antigens cccdna cccDNA (qPCR) endpoint->cccdna hbv_dna->data_analysis hbv_rna->data_analysis hbv_antigens->data_analysis cccdna->data_analysis

Caption: Workflow for long-term evaluation of this compound.

HBV_Signaling_Pathways HBV_infection HBV Infection pi3k_akt_pathway PI3K/AKT Pathway HBV_infection->pi3k_akt_pathway jak_stat_pathway JAK/STAT Pathway HBV_infection->jak_stat_pathway nfkb_pathway NF-kB Pathway HBV_infection->nfkb_pathway pi3k PI3K pi3k_akt_pathway->pi3k Modulates akt AKT pi3k->akt Modulates mtor mTOR akt->mtor Modulates hbv_rna_transcription HBV RNA Transcription mtor->hbv_rna_transcription Modulates jak JAK jak_stat_pathway->jak Inhibits HBV stat STAT jak->stat Inhibits HBV isg Interferon-Stimulated Genes (ISGs) stat->isg Inhibits HBV antiviral_response Antiviral Response isg->antiviral_response Inhibits HBV ikb IkB nfkb_pathway->ikb Inhibits nfkb NF-kB nfkb_pathway->nfkb Activates proinflammatory_cytokines Pro-inflammatory Cytokines nfkb->proinflammatory_cytokines JNJ632 This compound (via Capsid Modulation) JNJ632->jak_stat_pathway Potentially Restores Innate Signaling

References

Troubleshooting & Optimization

Optimizing JNJ-632 concentration for effective HBV inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JNJ-632, a potent capsid assembly modulator (CAM), for the effective inhibition of Hepatitis B Virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel and potent sulfamoylbenzamide capsid assembly modulator (CAM) that inhibits HBV replication.[1] Its primary mechanism of action is to induce the formation of morphologically intact, but empty, viral capsids.[1] This process interferes with the encapsidation of pre-genomic RNA (pgRNA), a critical step in the HBV life cycle.[1][2] Additionally, when administered at the onset of infection, this compound has a dual mechanism of action whereby it can also prevent the formation of covalently closed circular DNA (cccDNA), which is essential for the persistence of HBV infection.[1][3] This interference with cccDNA formation leads to a reduction in intracellular HBV RNA and secreted antigen levels.[1][3]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The effective concentration (EC50) of this compound for HBV inhibition typically ranges from 100 to 200 nM for genotypes A-D.[4] In HepG2.2.15 cells, the mean EC50 is approximately 121 nM.[1][5] For initial experiments, a dose-response study is recommended, starting from low nanomolar concentrations up to the low micromolar range to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound cytotoxic?

A3: this compound has demonstrated low cytotoxicity in various in vitro models.[1] In HepG2 cells, the 50% cytotoxic concentration (CC50) was found to be greater than 100 μM.[1] Another study indicated that EC20 values (the concentration causing 20% cytotoxicity) are in the 10-30 μM range, which is considered weakly cytotoxic.[4][6] It is always recommended to perform a cytotoxicity assay in your specific cell line to establish a therapeutic window.

Q4: Which HBV genotypes is this compound effective against?

A4: this compound has shown potent inhibitory activity across HBV genotypes A, B, C, and D.[1][5]

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[5] For long-term storage, the powder should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lower than expected antiviral activity Suboptimal drug concentration.Perform a dose-response experiment to determine the optimal EC50 in your specific cell line and with your virus strain.
Inaccurate quantification of HBV DNA.Ensure your qPCR assay is properly validated for sensitivity and specificity. Use appropriate controls.
Compound degradation.Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions.
Observed cytotoxicity High concentration of this compound.Determine the CC50 in your cell line and ensure the working concentration is well below this value.
High DMSO concentration in culture.Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%).
Sensitive cell line.Test the cytotoxicity of this compound on your specific cell line before proceeding with antiviral assays.
Inconsistent results between experiments Variation in cell health or density.Maintain consistent cell culture practices, including cell passage number and seeding density.
Variation in viral inoculum.Use a standardized viral stock and ensure consistent multiplicity of infection (MOI) between experiments.
Pipetting errors.Calibrate pipettes regularly and use appropriate techniques for preparing serial dilutions.

Data Summary

Table 1: In Vitro Antiviral Activity of this compound Against Different HBV Genotypes

HBV GenotypeCell LineEC50 (nM)Reference
APrimary Human Hepatocytes101[5]
BPrimary Human Hepatocytes240[5]
CPrimary Human Hepatocytes119[5]
DPrimary Human Hepatocytes200[5]

Table 2: In Vitro Efficacy and Cytotoxicity of this compound in Different Cell Lines

Cell LineParameterValueReference
HepG2.2.15EC50121 nM[1][5]
HepG2.117EC50415 nM[3][7]
HepG2CC50>100 μM[1]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) of this compound in HepG2.2.15 Cells
  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at an appropriate density to maintain sub-confluency throughout the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: After 24 hours, remove the existing medium and add the medium containing the serially diluted this compound or vehicle control.

  • Incubation: Incubate the cells for 4 days at 37°C in a 5% CO2 atmosphere.[5]

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using a validated quantitative PCR (qPCR) assay.

  • Data Analysis: Calculate the percentage of HBV DNA inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cytotoxicity Assay (CC50) of this compound in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is important to test concentrations up to a high micromolar range (e.g., >100 µM) to determine the CC50.[1] Include a vehicle control (DMSO).

  • Treatment: Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay (e.g., 4 days).

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the resazurin reduction assay or an ATP-based bioluminescence assay.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

HBV_Lifecycle_and_JNJ632_Intervention cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription Encapsidation Encapsidation pgRNA->Encapsidation Core_Protein HBV Core Protein Dimers Core_Protein->Encapsidation JNJ632_Primary This compound (Primary MOA) Core_Protein->JNJ632_Primary Acts on Polymerase HBV Polymerase Polymerase->Encapsidation Nucleocapsid pgRNA-containing Nucleocapsid Encapsidation->Nucleocapsid Encapsidation->JNJ632_Primary Inhibits Reverse_Transcription Reverse Transcription Nucleocapsid->Reverse_Transcription rcDNA_Capsid rcDNA-containing Capsid Reverse_Transcription->rcDNA_Capsid Virion_Release Virion Release rcDNA_Capsid->Virion_Release HBV_Virion HBV Virion Virion_Release->HBV_Virion New Empty_Capsid Empty Capsid JNJ632_Primary->Empty_Capsid Induces formation of Entry HBV Entry Uncoating Uncoating Entry->Uncoating Uncoating->cccDNA Formation JNJ632_Secondary This compound (Secondary MOA) JNJ632_Secondary->Uncoating Inhibits (at infection onset) HBV_Virion->Entry

Caption: Mechanism of action of this compound in the HBV life cycle.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed HepG2.2.15 cells in 96-well plate prepare_compound Prepare serial dilutions of this compound add_compound Add this compound dilutions to cells prepare_compound->add_compound incubate Incubate for 4 days at 37°C, 5% CO2 add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant extract_dna Extract HBV DNA collect_supernatant->extract_dna run_qpcr Quantify HBV DNA by qPCR extract_dna->run_qpcr analyze_data Calculate EC50 run_qpcr->analyze_data

Caption: Workflow for determining the EC50 of this compound.

troubleshooting_logic cluster_low_activity Low Antiviral Activity cluster_cytotoxicity Observed Cytotoxicity start Unexpected Result check_concentration Verify drug concentration and perform dose-response start->check_concentration Low Activity check_cc50 Determine CC50 for cell line start->check_cc50 Cytotoxicity check_assay Validate qPCR assay check_compound_stability Prepare fresh stock solution check_dmso Verify final DMSO concentration check_cell_health Monitor cell health

Caption: Troubleshooting logic for common experimental issues.

References

Troubleshooting unexpected results in JNJ-632 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-632, a potent capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a capsid assembly modulator (CAM) that inhibits Hepatitis B Virus (HBV) replication through a dual mechanism of action.[1][2] Its primary function is to accelerate the kinetics of HBV capsid assembly. This rapid assembly prevents the proper encapsidation of the viral polymerase and pre-genomic RNA (pgRNA), leading to the formation of empty, non-infectious viral capsids.[1][2] Additionally, when administered at the time of infection, this compound can interfere with the early stages of the viral life cycle, including the formation of covalently closed circular DNA (cccDNA), which is the template for viral replication.[1][2]

Q2: In which cell lines can I test the antiviral activity of this compound?

The most commonly used cell line for in vitro testing of anti-HBV compounds is the HepG2.2.15 cell line. This is a human hepatoblastoma cell line that is stably transfected with the HBV genome and supports viral replication. Primary human hepatocytes (PHHs) are also a relevant model as they more closely mimic the in vivo environment of HBV infection.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.

Troubleshooting Unexpected Results

Problem 1: I am not observing the expected reduction in extracellular HBV DNA levels.

  • Possible Cause 1: Suboptimal Compound Concentration.

    • Troubleshooting: Ensure that the concentration of this compound used is within the effective range. The EC50 value can vary depending on the HBV genotype and the cell line used. Refer to the data table below for reported EC50 values. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Possible Cause 2: Compound Stability and Solubility Issues.

    • Troubleshooting: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. Visually inspect for any precipitation after dilution.

  • Possible Cause 3: Assay Sensitivity and Variability.

    • Troubleshooting: Verify the sensitivity and reproducibility of your quantitative PCR (qPCR) assay for HBV DNA. Include appropriate positive and negative controls in every experiment. Ensure that the primers and probes are specific for the target region of the HBV genome.

  • Possible Cause 4: Emergence of Drug Resistance.

    • Troubleshooting: While specific resistance mutations for this compound are not yet well-documented in the public domain, resistance to other CAMs has been observed. If you are culturing the virus for an extended period in the presence of the compound, consider sequencing the HBV core gene to identify any potential mutations in the drug-binding pocket.

Problem 2: While HBV DNA levels are decreasing, I am not seeing a significant reduction in HBsAg or HBeAg levels.

  • Possible Cause 1: Timing of Compound Addition.

    • Troubleshooting: this compound's effect on HBsAg and HBeAg secretion is most pronounced when the compound is added at the time of infection, as this can inhibit the establishment of cccDNA.[1][2] If the compound is added to a chronically infected cell line (e.g., HepG2.2.15) where cccDNA is already established, the effect on antigen secretion may be less dramatic and delayed compared to the effect on viral DNA replication. Consider performing experiments where the compound is added simultaneously with the viral inoculum to assess its impact on antigen production.

  • Possible Cause 2: Different Kinetics of DNA and Antigen Reduction.

    • Troubleshooting: The reduction of HBsAg and HBeAg may have different kinetics compared to the reduction in HBV DNA. HBsAg is produced from both cccDNA and integrated HBV DNA, and its secretion may persist even when viral replication is inhibited. Monitor antigen levels over a longer time course to observe any potential decline.

Problem 3: I am observing cytotoxicity in my cell cultures.

  • Possible Cause 1: High Compound Concentration.

    • Troubleshooting: Determine the cytotoxic concentration 50 (CC50) of this compound in your specific cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Ensure that the concentrations used for antiviral testing are well below the CC50 value.

  • Possible Cause 2: High Solvent Concentration.

    • Troubleshooting: As mentioned previously, ensure the final DMSO concentration in your cell culture medium is not toxic to the cells. It is advisable to have a vehicle control (DMSO alone) in your experiments to assess solvent toxicity.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Different HBV Genotypes

HBV GenotypeCell LineEC50 (nM)Reference
AHepG2.2.15101[3]
BHepG2.2.15240[3]
CHepG2.2.15119[3]
DHepG2.2.15200[3]
MeanHepG2.2.15121[3]

Experimental Protocols

Key Experiment: In Vitro Antiviral Assay in HepG2.2.15 Cells

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that will result in a confluent monolayer at the end of the assay. Culture the cells in RPMI 1640 medium supplemented with 2% fetal bovine serum (FBS).[3]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the cell culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells, including the vehicle control.

  • Treatment: After the cells have adhered, replace the medium with the medium containing the serially diluted this compound. Incubate the plates at 37°C in a 5% CO2 atmosphere.[3]

  • Supernatant Collection: After a defined incubation period (e.g., 4 days), collect the cell culture supernatant for the quantification of extracellular HBV DNA.

  • DNA Extraction and qPCR: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit. Quantify the HBV DNA levels using a validated qPCR assay with specific primers and probes for the HBV genome.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%, by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

HBV_Lifecycle_and_JNJ632_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription translation Translation pgRNA->translation capsid_assembly Capsid Assembly pgRNA->capsid_assembly HBsAg HBsAg mRNAs->HBsAg entry HBV Entry uncoating Uncoating entry->uncoating uncoating->rcDNA core_protein Core Protein translation->core_protein polymerase Polymerase translation->polymerase core_protein->capsid_assembly polymerase->capsid_assembly reverse_transcription Reverse Transcription capsid_assembly->reverse_transcription empty_capsid Empty Capsid capsid_assembly->empty_capsid nucleocapsid Nucleocapsid (contains rcDNA) reverse_transcription->nucleocapsid envelopment Envelopment nucleocapsid->envelopment virion_release Virion Release envelopment->virion_release HBsAg_release HBsAg Release HBsAg->envelopment HBsAg->HBsAg_release JNJ632 This compound JNJ632->cccDNA Inhibits Formation (early treatment) JNJ632->capsid_assembly Accelerates & Disrupts pgRNA Encapsidation

Caption: HBV life cycle and the dual mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the reduction in HBV DNA suboptimal? start->q1 q2 Are HBsAg/HBeAg levels not decreasing? start->q2 q3 Is cytotoxicity observed? start->q3 a1_1 Check Compound Concentration (Dose-Response) q1->a1_1 Yes a2_1 Review Timing of Compound Addition q2->a2_1 Yes a3_1 Determine CC50 (Cell Viability Assay) q3->a3_1 Yes a1_2 Verify Compound Stability and Solubility a1_1->a1_2 a1_3 Validate qPCR Assay (Controls, Specificity) a1_2->a1_3 a1_4 Consider Resistance (Sequencing) a1_3->a1_4 a2_2 Monitor Antigen Levels over a Longer Time Course a2_1->a2_2 a3_2 Check Final DMSO Concentration a3_1->a3_2

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

References

Interpreting dose-response curves for JNJ-632

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-632, a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a novel and potent sulfamoylbenzamide derivative that acts as a capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV).[1][2] Its primary mechanism of action is to accelerate the kinetics of HBV capsid assembly. This leads to the formation of morphologically intact, but empty, viral capsids, thereby preventing the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, which is essential for viral replication.[1][3] This is often referred to as a Class I or CAM-N mechanism of action.[1][4]

2. I am observing a dose-dependent decrease in extracellular HBV DNA but minimal effect on pre-existing cccDNA. Is this expected?

Yes, this is the expected outcome when this compound is added to cells with an established HBV infection. This compound's primary role is to disrupt the formation of new, replication-competent capsids, thereby reducing the production of new viral DNA.[4][5] However, it has a minimal effect on covalently closed circular DNA (cccDNA) that has already been formed in the nucleus of infected cells.[4][5] A secondary mechanism of inhibiting de novo cccDNA formation is observed when the compound is administered at the time of initial infection.[1][3][4]

3. My dose-response curve for this compound shows a less potent EC50 value than what is reported in some literature. What could be the reason?

Several factors can influence the apparent EC50 value of this compound in your experiments:

  • Cell Line: Different cell lines (e.g., HepG2.117 vs. HepG2.2.15) can exhibit different sensitivities to the compound.[4][6]

  • HBV Genotype: this compound has shown varying potency against different HBV genotypes (A, B, C, and D).[2][7]

  • Serum Protein Binding: The presence of human serum can decrease the apparent potency of this compound due to protein binding. For a related compound, JNJ-6379, the EC50 shifted 3.8-fold in the presence of 40% human serum.[4]

  • Experimental Protocol: Variations in incubation time, cell density, and the specific endpoint measured (e.g., intracellular vs. extracellular HBV DNA) can all impact the calculated EC50.

4. How can I confirm that this compound is working through a capsid assembly modulation mechanism in my assay?

You can perform several experiments to confirm the mechanism of action:

  • Size Exclusion Chromatography: Treatment of recombinant HBV core protein with this compound should show a shift in the elution profile from core protein dimers to assembled capsids.[1][8]

  • Electron Microscopy: Visualization of the products from the in vitro assembly reaction should reveal the formation of morphologically intact capsids.[1][8]

  • Native Agarose Gel Electrophoresis: A dose-dependent shift from T=4 capsids (containing pgRNA) to T=3 capsids (empty) can be observed.[4]

5. Is this compound cytotoxic at its effective concentrations?

This compound has been shown to have low cytotoxicity. In HepG2 cells, no cytotoxicity was observed at concentrations greater than 100 μM, which is significantly higher than its effective antiviral concentrations.[7] The 50% cytotoxic concentration (CC50) is a key parameter to determine the selectivity index (SI = CC50/EC50).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in dose-response data Inconsistent cell seeding density.Ensure a uniform cell monolayer by proper cell counting and seeding techniques.
Pipetting errors during serial dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
No antiviral effect observed Inactive compound.Verify the integrity and concentration of your this compound stock solution. Store the compound as recommended by the supplier.
Resistant HBV mutant.Sequence the HBV core gene to check for mutations that may confer resistance to CAMs.
Insufficient incubation time.Ensure the incubation time is sufficient for the antiviral effect to be observed, typically several days for HBV replication assays.
Unexpected cytotoxicity Contamination of cell culture.Check for mycoplasma or bacterial contamination in your cell cultures.
Incorrect compound concentration.Double-check the calculations for your stock solution and dilutions.
Off-target effects in a specific cell line.Test the cytotoxicity of this compound in a parental cell line that does not replicate HBV.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Different HBV Genotypes

HBV GenotypeCell LineEC50 (nM)Reference
APHH101[2][7]
BPHH240[2][7]
CPHH119[2][7]
DPHH200[2][7]
DHepG2.2.15121 (mean)[2]

PHH: Primary Human Hepatocytes

Table 2: Comparative Efficacy of Capsid Assembly Modulators

CompoundTypeCell LineMedian EC50 (nM)
This compoundCAM-NHepG2.117415
JNJ-56136379CAM-NHepG2.11754
AT-130CAM-NHepG2.1171,540
BAY 41-4109CAM-AHepG2.11769

CAM-N: Forms Normal Capsids, CAM-A: Forms Aberrant Capsids[4]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) in HBV-replicating Cell Lines (e.g., HepG2.2.15)

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a series of 1:4 serial dilutions of this compound in cell culture medium.

  • Treatment: After 24 hours, remove the existing medium and add the medium containing the serially diluted this compound. Include a "no drug" control (DMSO vehicle).

  • Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.[2]

  • Harvesting: After incubation, collect the cell culture supernatant to measure extracellular HBV DNA.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the extracted HBV DNA using quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

HBV_Lifecycle_and_JNJ632_MOA cluster_host Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Core_Protein HBV Core Protein Dimers Nucleocapsid Nucleocapsid (pgRNA-containing) Core_Protein->Nucleocapsid Encapsidation Empty_Capsid Empty Capsid (T=3) Core_Protein->Empty_Capsid Polymerase HBV Polymerase Polymerase->Nucleocapsid Encapsidation pgRNA_cyto->Nucleocapsid Encapsidation Reverse_Transcription Reverse Transcription Nucleocapsid->Reverse_Transcription Mature_Capsid Mature Nucleocapsid (rcDNA-containing) Reverse_Transcription->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ632_primary This compound (Primary MOA) JNJ632_primary->Empty_Capsid Accelerates Assembly JNJ632_secondary This compound (Secondary MOA) JNJ632_secondary->cccDNA Inhibits de novo formation HBV_entry HBV Entry rcDNA_transport rcDNA transport to nucleus HBV_entry->rcDNA_transport rcDNA_transport->cccDNA cccDNA formation

Caption: Mechanism of action of this compound in the HBV lifecycle.

experimental_workflow start Start seed_cells 1. Seed HepG2.2.15 cells in 96-well plate start->seed_cells prepare_compound 2. Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells 3. Treat cells with This compound dilutions prepare_compound->treat_cells incubate 4. Incubate for 4 days at 37°C treat_cells->incubate harvest 5. Harvest supernatant incubate->harvest dna_extraction 6. Extract extracellular HBV DNA harvest->dna_extraction qpcr 7. Quantify HBV DNA by qPCR dna_extraction->qpcr analyze 8. Calculate EC50 using dose-response curve fitting qpcr->analyze end End analyze->end troubleshooting_logic start High Variability in Dose-Response Data? check_seeding Check Cell Seeding Consistency start->check_seeding Yes check_pipetting Verify Pipetting Accuracy start->check_pipetting Yes check_plate_layout Assess Plate Edge Effects start->check_plate_layout Yes solution Refine Protocol and Repeat Experiment check_seeding->solution check_pipetting->solution check_plate_layout->solution

References

Technical Support Center: Managing Variability in JNJ-632 Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hepatitis B virus (HBV) capsid assembly modulator, JNJ-632.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro antiviral assays with this compound.

Q1: We are observing high variability in the EC50 values for this compound across experiments. What are the potential causes and solutions?

A1: High variability in EC50 values is a common challenge in cell-based antiviral assays. Several factors can contribute to this issue when working with this compound:

  • Cell Health and Density: The physiological state of the host cells is critical. Ensure consistent cell seeding density and viability across all wells and experiments. Over-confluent or unhealthy cells can lead to inconsistent viral replication and drug metabolism, affecting EC50 values.

  • Serum Protein Binding: this compound activity can be influenced by binding to serum proteins in the culture medium.[1] The concentration and lot of fetal bovine serum (FBS) can vary, leading to inconsistent free-drug concentration. Consider using a standardized, quality-controlled batch of FBS or explore the use of serum-free or low-serum media if your cell model permits.

  • Compound Stability and Handling: Ensure proper storage and handling of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock stored at -20°C or -80°C in a suitable solvent like DMSO.[2]

  • Assay Readout Consistency: The method used to quantify HBV replication can be a source of variability. For qPCR-based readouts of extracellular HBV DNA or intracellular HBV RNA, ensure consistent and efficient nucleic acid extraction and amplification. For cccDNA quantification, variability can be particularly high due to the low copy number and the presence of other viral DNA forms.[3][4][5]

Q2: Our nucleos(t)ide analogue (e.g., entecavir) positive control is working as expected, but this compound is showing weaker or no activity. What could be the reason?

A2: This scenario points towards an issue specific to the mechanism of action of this compound as a capsid assembly modulator (CAM).

  • Timing of Compound Addition: this compound has a dual mechanism of action. Its primary role is to disrupt capsid assembly, which is a late event in the viral life cycle. However, it also inhibits the establishment of cccDNA when added at the time of infection (an early event).[6][7] If you are adding the compound post-infection (e.g., 48 hours or later), you will primarily observe its effect on ongoing replication, not on cccDNA formation.[1][6] Ensure your experimental design aligns with the specific aspect of the viral life cycle you intend to study.

  • HBV Genotype: While this compound has shown activity across HBV genotypes A to D, there can be minor variations in potency.[2][6] Confirm the genotype of the HBV used in your assay. If you are using a less common or different genotype, its susceptibility to this compound might differ.

  • Core Protein Mutations: Resistance to CAMs can arise from mutations in the HBV core protein, which is the direct target of this compound. If you are using a lab-adapted strain or a clinical isolate, consider sequencing the core gene to rule out any known resistance mutations.

Q3: We are seeing discordant results between the reduction in HBV DNA and HBV RNA levels after treatment with this compound. How should we interpret this?

A3: Discrepancies between HBV DNA and RNA levels are expected with this compound and reflect its mechanism of action.

  • Primary Mechanism: this compound's primary function is to accelerate the assembly of HBV capsids, leading to the formation of empty capsids that do not contain the pregenomic RNA (pgRNA).[6][7] This directly inhibits the reverse transcription of pgRNA into HBV DNA. Therefore, a significant reduction in HBV DNA is expected.

  • Impact on RNA: The effect on total intracellular HBV RNA levels might be less pronounced or delayed compared to the reduction in DNA.[6] this compound does not directly inhibit transcription from cccDNA. However, by preventing cccDNA establishment when added early in the infection, it can lead to a downstream reduction in viral RNA levels.[6][7] A lack of significant change in total HBV RNA in an established replication system is consistent with its mechanism.

Q4: Is this compound cytotoxic to the cell lines used in our assays?

A4: this compound has been reported to have low cytotoxicity in commonly used cell lines like HepG2.[6] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell system (e.g., HepG2, Huh7, or primary human hepatocytes) and under your experimental conditions. Always run a parallel cytotoxicity assay (e.g., using resazurin or CellTiter-Glo) with the same compound concentrations and incubation times as your antiviral assay. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter to assess the therapeutic window of the compound.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Cell LineHBV GenotypeParameterValueReference
HepG2.2.15DEC50 (HBV DNA)121 nM (mean)[2]
HepG2N/ACC50>100 µM[6]
Primary Human HepatocytesAEC50 (HBV DNA)101 nM[2]
Primary Human HepatocytesBEC50 (HBV DNA)240 nM[2]
Primary Human HepatocytesCEC50 (HBV DNA)119 nM[2]
Primary Human HepatocytesDEC50 (HBV DNA)200 nM[2]

Experimental Protocols

1. General Antiviral Assay in a Stably Transfected Cell Line (e.g., HepG2.2.15)

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., entecavir) in the cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the serially diluted compounds.

  • Incubation: Incubate the plates for a defined period (e.g., 4-6 days), replenishing the medium with fresh compound-containing medium as necessary.

  • Endpoint Analysis:

    • Extracellular HBV DNA: Collect the cell culture supernatant. Extract viral DNA and quantify HBV DNA levels using quantitative PCR (qPCR).

    • Cytotoxicity: In a parallel plate without virus or with a non-replicating cell line, assess cell viability using a standard method like the resazurin assay.

  • Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response data to a four-parameter logistic curve.

2. cccDNA Formation Assay in Primary Human Hepatocytes (PHH)

  • Cell Seeding: Plate cryopreserved or fresh PHH in collagen-coated plates.

  • Infection and Treatment: On the day of infection, add the HBV inoculum and this compound (or control compounds) simultaneously to the cells.

  • Incubation: Incubate for a defined period to allow for infection and cccDNA formation (e.g., 5-7 days). Replenish the medium with fresh compound-containing medium every 2-3 days.

  • Endpoint Analysis:

    • cccDNA Quantification: Lyse the cells and extract total DNA. To specifically quantify cccDNA, treat the DNA extracts with a nuclease (e.g., T5 exonuclease) to digest non-cccDNA forms.[8] Quantify cccDNA levels using a specific qPCR assay with primers that span the gap in the relaxed circular DNA.

    • Intracellular HBV RNA: Extract total RNA from the cells and perform reverse transcription followed by qPCR to quantify HBV RNA levels.

  • Data Analysis: Determine the dose-dependent reduction in cccDNA and HBV RNA levels.

Visualizations

HBV_Lifecycle_JNJ632_MOA cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Polymerase Core & Polymerase Proteins mRNAs->Core_Polymerase Translation Capsid_in Incoming Capsid Capsid_in->rcDNA Uncoating & Nuclear Import Core_Polymerase->Capsid_Assembly Empty_Capsid Empty Capsid Capsid_Assembly->Empty_Capsid Virion_Release Virion Release Capsid_Assembly->Virion_Release Encapsidation & Maturation HBV_Virion HBV Virion HBV_Virion->Capsid_in Entry JNJ632 This compound JNJ632->cccDNA JNJ632->Capsid_Assembly Misdirects Assembly

Caption: Mechanism of action of this compound in the HBV life cycle.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., HepG2.2.15 or PHH) Treatment 3. Add Compounds to Cells Cell_Culture->Treatment Compound_Prep 2. Prepare Serial Dilutions of this compound & Controls Compound_Prep->Treatment Incubation 4. Incubate (4-6 days) Treatment->Incubation Endpoint_DNA 5a. Quantify Extracellular HBV DNA (qPCR) Incubation->Endpoint_DNA Endpoint_cccDNA 5b. Quantify Intracellular cccDNA (nuclease + qPCR) Incubation->Endpoint_cccDNA Endpoint_RNA 5c. Quantify Intracellular HBV RNA (RT-qPCR) Incubation->Endpoint_RNA Cytotoxicity 5d. Assess Cytotoxicity Incubation->Cytotoxicity Data_Analysis 6. Calculate EC50 & CC50 Endpoint_DNA->Data_Analysis Endpoint_cccDNA->Data_Analysis Endpoint_RNA->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General workflow for this compound antiviral assays.

Troubleshooting_Logic Start High EC50 Variability? Check_Cells Check Cell Health & Seeding Density Start->Check_Cells Yes No_Activity This compound Inactive, Control OK? Start->No_Activity No Check_Serum Standardize Serum Lot or Use Low/No Serum Check_Cells->Check_Serum Check_Compound Verify Compound Handling & Stability Check_Serum->Check_Compound Check_Readout Validate Assay Readout Consistency Check_Compound->Check_Readout End Problem Resolved Check_Readout->End Check_Timing Review Timing of Compound Addition No_Activity->Check_Timing Yes Discordant_Results Discordant DNA/RNA Results? No_Activity->Discordant_Results No Check_Genotype Confirm HBV Genotype Check_Timing->Check_Genotype Check_Mutations Sequence Core Gene for Mutations Check_Genotype->Check_Mutations Check_Mutations->End Interpret_MOA Consistent with Capsid Assembly Modulation Discordant_Results->Interpret_MOA Yes Discordant_Results->End No Interpret_MOA->End

Caption: Troubleshooting logic for this compound antiviral assays.

References

Impact of serum protein on JNJ-632 EC50 values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of serum protein on the EC50 values of JNJ-632, a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and potent, small molecule inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It functions as a Capsid Assembly Modulator (CAM).[2] this compound has a dual mechanism of action, interfering with the HBV life cycle at both early and late stages.[1] Primarily, it accelerates the kinetics of HBV capsid assembly, leading to the formation of empty, morphologically intact viral capsids that lack the viral genome, thus preventing the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex.[1][3] Secondly, it can also inhibit the formation of covalently closed circular DNA (cccDNA) when administered at the time of initial infection.[1]

Q2: What is the expected EC50 of this compound in vitro?

A2: The in vitro EC50 of this compound can vary depending on the HBV genotype and the cell line used. In HepG2.2.15 cells, a mean EC50 of 121 nM has been reported.[2] For different HBV genotypes (A-D), the EC50 values in primary human hepatocytes have been observed to be in the range of 101-240 nM in media containing 2% Fetal Bovine Serum (FBS).[2]

Q3: How does the presence of serum protein in cell culture media affect the EC50 value of this compound?

Q4: Why am I observing a higher EC50 value for this compound in my experiments than what is reported in the literature?

A4: A higher than expected EC50 value for this compound could be due to several factors. One of the most common reasons is a high concentration of serum (e.g., Fetal Bovine Serum - FBS) in your cell culture medium. As explained in Q3, serum proteins bind to this compound, reducing its free concentration and thus its apparent potency. Other potential factors include the specific cell line used, the HBV genotype, the viral inoculum, and the specific assay conditions. Please refer to the troubleshooting guide below for more detailed information.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Observed EC50 is significantly higher than literature values. High serum concentration in culture medium.Reduce the serum percentage in your assay medium. A final concentration of 2% FBS is a common starting point. If a higher serum concentration is necessary for cell health, be aware that this will likely increase the EC50. Consider performing a serum-shift assay to quantify the effect of serum in your system.
Cell line variability.Ensure you are using a well-characterized cell line suitable for HBV replication studies (e.g., HepG2.2.15). Different cell lines can have varying levels of metabolic activity and drug transporter expression, which can affect drug potency.
Inaccurate drug concentration.Verify the concentration of your this compound stock solution. Ensure proper dissolution and storage to prevent degradation.
High variability in EC50 values between experiments. Inconsistent cell seeding density.Maintain a consistent cell seeding density across all experiments, as this can affect the virus-to-cell ratio and overall assay performance.
Variability in viral inoculum.Use a standardized and well-titered viral stock for all experiments to ensure consistent infection levels.
Assay readout variability.Ensure your assay endpoint (e.g., qPCR for HBV DNA, ELISA for HBsAg) is validated and has a good signal-to-noise ratio. Include appropriate positive and negative controls in every assay plate.
Difficulty in achieving 100% inhibition at high drug concentrations. Compound solubility issues.This compound is soluble in DMSO. Ensure that the final DMSO concentration in your assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity or effects on viral replication.
Cytotoxicity of the compound.Determine the CC50 (50% cytotoxic concentration) of this compound in your cell line. The highest concentration used in your EC50 determination should be well below the CC50 to ensure that the observed reduction in viral replication is not due to cell death.

Quantitative Data

The following table summarizes the reported EC50 values for this compound and the impact of serum on a closely related compound, JNJ-56136379.

CompoundCell LineSerum/Protein ConditionEC50 (nM)Fold Shift
This compound HepG2.2.152% FBS121N/A
This compound Primary Human Hepatocytes (Genotype A)2% FBS101N/A
This compound Primary Human Hepatocytes (Genotype B)2% FBS240N/A
This compound Primary Human Hepatocytes (Genotype C)2% FBS119N/A
This compound Primary Human Hepatocytes (Genotype D)2% FBS200N/A
JNJ-56136379 HepG2.117Standard Medium54N/A
JNJ-56136379 HepG2.11740% Human Serum2053.8

Note: The fold shift data is for the closely related capsid assembly modulator JNJ-56136379 and is provided to illustrate the expected impact of serum proteins on this class of compounds.[4]

Experimental Protocols

In Vitro Antiviral EC50 Determination of this compound against HBV

This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound against HBV in a cell-based assay.

Materials:

  • HepG2.2.15 cells (or other suitable HBV-replicating cell line)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary supplements.

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying HBV DNA (e.g., DNA extraction kit, qPCR master mix, primers, and probe) or HBsAg (e.g., ELISA kit)

  • Cell viability assay reagent (e.g., resazurin-based)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in a confluent monolayer after the desired incubation period. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final concentration of DMSO should be kept constant and at a non-toxic level (e.g., ≤0.5%).

  • Treatment: After cell attachment (typically 24 hours post-seeding), remove the existing medium and add the medium containing the serially diluted this compound. Include a "no drug" control (vehicle control) and a "no cell" control (background).

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (e.g., 6-9 days). The medium should be replaced with fresh medium containing the appropriate drug concentrations every 2-3 days.

  • Endpoint Measurement:

    • HBV DNA Quantification: At the end of the incubation period, collect the cell culture supernatant. Extract viral DNA from the supernatant and quantify the HBV DNA levels using qPCR.

    • HBsAg Quantification: Alternatively, quantify the amount of secreted HBsAg in the supernatant using a commercial ELISA kit.

  • Cytotoxicity Assessment: In a parallel plate, assess the cytotoxicity of this compound at the same concentrations using a cell viability assay to determine the CC50.

  • Data Analysis:

    • Normalize the viral replication data to the vehicle control (set to 100%).

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the EC50 value.

Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)

This protocol provides a method to determine the percentage of this compound bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Human plasma (or serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • LC-MS/MS system for drug quantification

Procedure:

  • Compound Spiking: Spike human plasma with this compound to achieve the desired final concentration.

  • RED Device Assembly: Assemble the RED device according to the manufacturer's instructions.

  • Loading: Add the this compound-spiked plasma to the donor chamber and an equal volume of PBS to the receiver chamber of the RED device.

  • Incubation: Incubate the sealed RED plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, carefully collect samples from both the donor (plasma) and receiver (PBS) chambers.

  • Sample Preparation: Perform protein precipitation on the plasma samples. Matrix-match the PBS samples with blank plasma and perform the same precipitation step.

  • Quantification: Analyze the concentration of this compound in the processed samples from both chambers using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)

    • Calculate the percentage of protein binding: % Protein Binding = (1 - fu) * 100

Visualizations

HBV_Lifecycle_and_JNJ632_MOA cluster_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA-containing) Reverse_Transcription->Mature_Capsid Mature_Capsid->cccDNA_formation Recycling Secretion Virion Secretion Mature_Capsid->Secretion HBV_virion_out HBV_virion_out Secretion->HBV_virion_out New Virion JNJ632_early This compound (Early Inhibition) JNJ632_early->cccDNA_formation Prevents JNJ632_late This compound (Late Inhibition) JNJ632_late->Capsid_Assembly Misdirects HBV_virion HBV Virion HBV_virion->Entry

Caption: Dual mechanism of action of this compound on the HBV life cycle.

Serum_Protein_Effect cluster_assay In Vitro Assay cluster_observation Observation Total_Drug Total this compound (Added to medium) Free_Drug Free this compound (Pharmacologically Active) Total_Drug->Free_Drug Bound_Drug Protein-Bound this compound (Inactive) Total_Drug->Bound_Drug Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Bound_Drug Binding HBV_Inhibition HBV Replication Inhibition Free_Drug->HBV_Inhibition Causes Bound_Drug->Free_Drug Reversible Equilibrium Higher_Serum Higher Serum Concentration Lower_Free_Drug Lower Free Drug Concentration Higher_Serum->Lower_Free_Drug Leads to Higher_EC50 Higher Apparent EC50 Value Lower_Free_Drug->Higher_EC50 Results in

Caption: Impact of serum protein binding on this compound's apparent potency.

References

Validation & Comparative

Comparative Efficacy Analysis of JNJ-632 and AT-130 in Hepatitis B Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of two key Hepatitis B Virus Capsid Assembly Modulators.

This guide provides a detailed comparative analysis of JNJ-632 and AT-130, two prominent capsid assembly modulators (CAMs) investigated for the treatment of chronic Hepatitis B Virus (HBV) infection. Both molecules target the HBV core protein, inducing the formation of non-infectious capsids and thereby suppressing viral replication. This document summarizes their comparative efficacy, mechanisms of action, and the experimental protocols utilized in their evaluation, offering valuable insights for the scientific community.

Quantitative Efficacy: A Head-to-Head Comparison

The antiviral activity of this compound and AT-130 has been quantified in various in vitro systems. The following tables summarize the key efficacy data, primarily focusing on the 50% effective concentration (EC50) values obtained in different cell-based assays.

Table 1: Antiviral Efficacy (EC50) in HepG2 Cell Lines

CompoundCell LineEC50 (nM)Reference
This compoundHepG2.117415[1]
This compoundHepG2.2.15121[2]
AT-130HepG2.1171540[1]
AT-130HepG2 (baculovirus transduced)130[3]

Table 2: Antiviral Efficacy (EC50) against Different HBV Genotypes in Primary Human Hepatocytes (PHHs)

CompoundGenotype A (nM)Genotype B (nM)Genotype C (nM)Genotype D (nM)Reference
This compound101240119200[2]

Mechanism of Action: A Dual Approach to HBV Inhibition

Both this compound and AT-130 are classified as Class I or CAM-N (Normal morphology) modulators.[1] Their primary mechanism of action involves accelerating the kinetics of HBV capsid assembly. This rapid assembly leads to the formation of empty, morphologically intact viral capsids, thereby preventing the encapsidation of the viral polymerase and pregenomic RNA (pgRNA) complex, a critical step for viral replication.[1][4][5]

Furthermore, these CAMs exhibit a dual mechanism by also impacting the early stages of the viral life cycle.[4][5] They have been shown to prevent the de novo formation of covalently closed circular DNA (cccDNA), the stable episome responsible for the persistence of HBV infection, when administered at the time of infection.[4][5][6] This is a key differentiating feature compared to nucleos(t)ide analogues (NAs), the current standard of care, which only inhibit the reverse transcription step.[4][5]

Below is a diagram illustrating the HBV life cycle and the points of intervention for Capsid Assembly Modulators.

HBV_Lifecycle_CAM_Intervention cluster_host_cell Hepatocyte cluster_intervention CAM Intervention entry HBV Entry uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus rcDNA transport cccDNA cccDNA Formation nucleus->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation pgRNA & Polymerase Encapsidation pgRNA->encapsidation core_protein Core Protein core_protein->encapsidation translation->core_protein capsid_assembly Capsid Assembly encapsidation->capsid_assembly reverse_transcription Reverse Transcription capsid_assembly->reverse_transcription rcDNA rcDNA reverse_transcription->rcDNA envelopment Envelopment & Secretion rcDNA->envelopment recycling rcDNA Recycling to Nucleus rcDNA->recycling new_virions New Virions envelopment->new_virions recycling->nucleus cam_early Inhibition of cccDNA Formation cam_early->cccDNA cam_late Aberrant Capsid Assembly cam_late->capsid_assembly

Caption: The HBV life cycle and the dual inhibitory mechanisms of Capsid Assembly Modulators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and AT-130.

In Vitro Antiviral Activity Assay in HepG2.117 Cells

This assay is used to determine the EC50 of the compounds against HBV replication.

  • Cell Culture: HepG2.117 cells, which are a stable cell line containing an integrated copy of the HBV genome, are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (this compound or AT-130) for a specified period, typically several days.

  • Quantification of HBV DNA: After the treatment period, the supernatant is collected, and the amount of extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: The percentage of inhibition of HBV DNA replication at each compound concentration is calculated relative to a vehicle-treated control. The EC50 value is then determined by fitting the dose-response curve.

The workflow for this experimental protocol is illustrated below.

Experimental_Workflow start Start cell_seeding Seed HepG2.117 cells in multi-well plates start->cell_seeding compound_addition Add serial dilutions of This compound or AT-130 cell_seeding->compound_addition incubation Incubate for a defined period compound_addition->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection dna_extraction Extract extracellular HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA using qPCR dna_extraction->qpcr data_analysis Analyze dose-response and calculate EC50 qpcr->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the in vitro antiviral efficacy of CAMs.

Capsid Assembly Analysis by Size Exclusion Chromatography (SEC) and Electron Microscopy (EM)

These methods are employed to characterize the morphology of capsids formed in the presence of CAMs.

  • Protein Expression and Purification: The HBV core protein is expressed in a suitable system (e.g., E. coli) and purified.

  • In Vitro Assembly Reaction: The purified core protein is incubated with the test compounds (this compound or AT-130) under conditions that promote capsid assembly.

  • Size Exclusion Chromatography (SEC): The reaction mixture is subjected to SEC to separate assembled capsids from core protein dimers. The elution profiles are monitored by UV absorbance.

  • Electron Microscopy (EM): Fractions corresponding to the assembled capsids are collected and visualized by transmission electron microscopy to assess their morphology. Both this compound and AT-130 have been shown to induce the formation of morphologically intact capsids.[1][5]

Summary and Conclusion

Both this compound and AT-130 are potent inhibitors of HBV replication, acting through a dual mechanism that disrupts both early and late stages of the viral life cycle. This compound generally exhibits greater potency in in vitro cell-based assays compared to AT-130.[1] Their ability to induce the formation of empty, morphologically normal capsids classifies them as CAM-Ns. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and comparison of these and other novel anti-HBV compounds. This comparative analysis underscores the potential of capsid assembly modulators as a distinct and promising class of therapeutics for achieving a functional cure for chronic hepatitis B.

References

JNJ-632 vs. JNJ-56136379: A Head-to-Head Comparison of Investigational Hepatitis B Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two investigational capsid assembly modulators (CAMs), JNJ-632 and JNJ-56136379, for the treatment of chronic Hepatitis B Virus (HBV) infection. Both compounds, developed by Janssen Pharmaceuticals, represent a novel class of antivirals that target the HBV core protein.

JNJ-56136379, also known as bersacapavir, and this compound are both classified as CAM-N agents, meaning they induce the formation of morphologically normal but empty viral capsids, thereby disrupting the HBV life cycle.[1][2] While they share a primary mechanism of action, available data indicate differences in their potency and clinical development trajectories. Notably, the development of JNJ-56136379 was discontinued due to the emergence of viral resistance.[3][4]

Mechanism of Action

Both this compound and JNJ-56136379 are allosteric modulators that bind to the HBV core protein (HBc).[5][6] This binding event accelerates the rate and extent of capsid assembly.[1] The resulting capsids are devoid of the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.[1]

A key differentiator for JNJ-56136379 is its demonstrated dual mechanism of action.[7][8][9] Beyond its primary effect on late-stage capsid assembly, it also inhibits the de novo formation of covalently closed circular DNA (cccDNA) in primary human hepatocytes when administered at the onset of infection.[1][9] This suggests an impact on the early stages of the viral life cycle as well.[7][8][9] this compound has also been shown to prevent cccDNA formation in a dose-dependent manner.[6]

Quantitative Data Comparison

The following tables summarize the in vitro antiviral potency and available clinical data for both compounds.

Table 1: In Vitro Antiviral Efficacy

CompoundCell ModelEndpointEC50 (nM)
JNJ-56136379 HepG2.117HBV DNA Reduction54[1][7]
Primary Human HepatocytesExtracellular HBV DNA93[7][8]
Primary Human HepatocytesIntracellular HBV RNA876[7][8]
This compound HepG2.117HBV DNA Reduction415[1]
HepG2.2.15HBV DNA Reduction121[10]
Primary Human Hepatocytes (Genotype A)HBV DNA Reduction101[6]
Primary Human Hepatocytes (Genotype D)HBV DNA Reduction200[6]

Table 2: JNJ-56136379 Phase 1 & 2 Clinical Trial Data

Trial PhasePatient PopulationTreatment RegimenKey Outcomes
Phase 1b Treatment-naïve, non-cirrhotic CHB patients25 mg, 75 mg, 150 mg, or 250 mg daily for 4 weeksDose-dependent reduction in HBV DNA and RNA. At 250 mg, mean HBV DNA reduction was 2.70 log10 IU/mL.[9][11]
Phase 2 (JADE) Non-cirrhotic, treatment-naïve or virologically-suppressed CHB patients75 mg or 250 mg daily + nucleos(t)ide analogue (NA)Pronounced reductions in HBV DNA and RNA were observed. However, there were limited declines in HBsAg and HBeAg, and no clear benefit over NA monotherapy was demonstrated.[2][3][4]

Experimental Protocols

HBV Capsid Assembly Assay: The effect of the compounds on capsid assembly was evaluated using size exclusion chromatography and electron microscopy. Recombinant HBV core protein was incubated with varying concentrations of the test compound. The resulting mixture was analyzed to determine the rate of capsid formation and the morphology of the assembled capsids. An increase in the formation of morphologically intact capsids devoid of genomic material was indicative of CAM-N activity.[1]

In Vitro Antiviral Activity in Cell Culture: The 50% effective concentration (EC50) was determined in HBV-replicating cell lines such as HepG2.117. These cells were treated with a range of concentrations of the compounds. After a defined incubation period, the amount of extracellular HBV DNA was quantified using qPCR to measure the extent of viral replication inhibition.[1]

Primary Human Hepatocyte (PHH) Infection Model: To assess the impact on the early and late stages of the HBV life cycle, PHHs were infected with HBV. The compounds were added either at the time of infection or at various time points post-infection. The levels of extracellular HBV DNA, intracellular HBV RNA, and cccDNA were then quantified to determine the compound's efficacy at different stages of viral replication.[6][7][9]

Visualizing the Mechanism and Workflow

HBV_Lifecycle_and_CAM_Intervention cluster_virus_entry Early Stage: Infection & cccDNA Formation cluster_virus_replication Late Stage: Replication & Assembly cluster_intervention CAM-N Intervention HBV_Entry HBV Entry rcDNA_Transport rcDNA Transport to Nucleus HBV_Entry->rcDNA_Transport cccDNA_Formation cccDNA Formation rcDNA_Transport->cccDNA_Formation cccDNA cccDNA Pool cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA_mRNA pgRNA & mRNAs Transcription->pgRNA_mRNA Translation Translation pgRNA_mRNA->Translation Encapsidation pgRNA Encapsidation pgRNA_mRNA->Encapsidation Core_Polymerase Core & Polymerase Proteins Translation->Core_Polymerase Core_Polymerase->Encapsidation Accelerated_Assembly Accelerated Assembly of Empty Capsids Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Encapsidation->Accelerated_Assembly Disrupts Mature_Capsid Mature Nucleocapsid Reverse_Transcription->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release JNJ_Compounds This compound / JNJ-56136379 JNJ_Compounds->cccDNA_Formation Inhibits (JNJ-56136379) JNJ_Compounds->Core_Polymerase Binds to Core Protein

Caption: HBV life cycle and points of intervention by CAM-N compounds.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_clinical Clinical Trials (JNJ-56136379) Cell_Lines HBV-replicating Cell Lines (e.g., HepG2.117) Compound_Treatment Treat with This compound / JNJ-56136379 Cell_Lines->Compound_Treatment PHH Primary Human Hepatocytes (PHH) PHH->Compound_Treatment Analysis Quantify: - Extracellular HBV DNA - Intracellular HBV RNA - cccDNA Compound_Treatment->Analysis EC50 Determine EC50 Analysis->EC50 Phase1 Phase 1 (Safety & PK/PD) Patient_Dosing Patient Dosing (Monotherapy or +NA) Phase1->Patient_Dosing Phase2 Phase 2 (JADE) (Efficacy & Safety) Phase2->Patient_Dosing Clinical_Endpoints Measure: - HBV DNA & RNA levels - HBsAg & HBeAg levels - Safety & Tolerability Patient_Dosing->Clinical_Endpoints Outcome Assess Clinical Benefit & Resistance Clinical_Endpoints->Outcome

Caption: High-level experimental workflow for preclinical and clinical evaluation.

References

JNJ-632: An Examination of Cross-Reactivity with Other Viral Capsids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an antiviral compound is paramount. This guide provides a comparative analysis of the cross-reactivity of the Hepatitis B Virus (HBV) capsid assembly modulator (CAM) JNJ-632 with other viral capsids. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide will leverage data from the closely related and more recently developed CAM, JNJ-56136379 (bersacapavir), to infer the likely specificity profile of this class of compounds.

This compound is a potent, novel sulfamoylbenzamide CAM that inhibits HBV replication across genotypes A to D.[1] Its mechanism of action involves accelerating the kinetics of capsid assembly and preventing the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, thereby blocking viral replication.[1][2][3] Studies have shown that this compound induces the formation of morphologically intact viral capsids.[1][2][3]

Comparative Analysis of Antiviral Specificity: A Case Study of JNJ-56136379

A comprehensive in vitro study of JNJ-56136379 demonstrated that its antiviral properties are specific to HBV. The compound had no discernible antiviral effect on a wide range of other RNA and DNA viruses.[4] This high degree of specificity is crucial as it minimizes the potential for off-target effects and associated toxicities.

The table below summarizes the antiviral activity of JNJ-56136379 and comparator compounds against HBV.

CompoundTarget VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
JNJ-56136379 HBVHepG2.11754>100>1852
This compound HBVHepG2.117415>100>241
BAY41-4109 HBVHepG2.1176935.4513
AT-130 HBVHepG2.1171540>50>32
Entecavir (ETV) HBVHBV-infected PHHs0.028Not ReportedNot Applicable
Tenofovir disoproxil fumarate (TDF) HBVHBV-infected PHHs<8Not ReportedNot Applicable

Data for JNJ-56136379, this compound, BAY41-4109, and AT-130 are from studies using HepG2.117 cells.[3][4] Data for ETV and TDF are from studies in HBV-infected primary human hepatocytes (PHHs).[3]

Experimental Protocols

The evaluation of antiviral cross-reactivity typically involves a panel of in vitro assays to determine the efficacy and cytotoxicity of the compound against various viruses. A standard methodology is the cytopathic effect (CPE) reduction assay.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening the antiviral activity of compounds.

Objective: To determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

Methodology:

  • Cell Culture: A suitable host cell line for the virus of interest is cultured in 96-well plates to form a confluent monolayer.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with a specific virus at a predetermined multiplicity of infection (MOI).

  • Treatment: The diluted compound is added to the infected cells. Control wells include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells.

  • Quantification of CPE: The extent of CPE is quantified. This can be done microscopically or by using a cell viability assay, such as the neutral red uptake assay or MTT assay.

  • Data Analysis: The EC50 and CC50 values are calculated by regression analysis of the dose-response curves. The selectivity index (SI), the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antiviral compound.

G cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis cluster_result Result Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution VirusPanel Panel of Viruses (RNA & DNA) Infection Infect Cells with Virus VirusPanel->Infection CellLines Host Cell Lines CellLines->Infection Treatment Treat Infected Cells SerialDilution->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation CPE Quantify Cytopathic Effect (CPE) Incubation->CPE Viability Assess Cell Viability Incubation->Viability EC50 Calculate EC50 CPE->EC50 CC50 Calculate CC50 Viability->CC50 SI Determine Selectivity Index (SI) EC50->SI CC50->SI Specificity Determine Specificity Profile SI->Specificity

Caption: Workflow for assessing antiviral cross-reactivity.

Conclusion

While direct data on the cross-reactivity of this compound with other viral capsids is limited, the available evidence from the closely related compound JNJ-56136379 strongly suggests that this class of HBV capsid assembly modulators exhibits a high degree of specificity for Hepatitis B Virus. The lack of activity against a broad panel of other DNA and RNA viruses indicates a targeted mechanism of action, which is a desirable characteristic for an antiviral therapeutic. Further studies specifically detailing the cross-reactivity profile of this compound would be beneficial to definitively confirm this specificity.

References

JNJ-632 vs. Nucleoside Analogs: A Comparative Guide to In Vivo Efficacy in Hepatitis B Virus (HBV) Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel hepatitis B virus (HBV) capsid assembly modulator (CAM), JNJ-632, and its successor JNJ-56136379, against established nucleoside analog (NA) therapies. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic potential and mechanisms of these different antiviral agents.

Executive Summary

Janssen's HBV capsid assembly modulators, including this compound and the clinical-stage compound JNJ-56136379, represent a distinct class of antivirals that target the viral capsid, a different mechanism of action compared to the polymerase inhibition of nucleoside analogs. Preclinical data for this compound demonstrates significant HBV DNA reduction in humanized mouse models. Clinical trials with JNJ-56136379 have shown pronounced reductions in HBV DNA and HBV RNA, particularly when used in combination with nucleoside analogs. While direct head-to-head preclinical in vivo comparisons of JNJ compounds against nucleoside analog monotherapy are not extensively published, the available data suggests that CAMs offer a complementary and potentially synergistic approach to HBV treatment.

Data Presentation

Table 1: Preclinical In Vivo Efficacy of this compound in HBV-Infected Humanized Mice
CompoundAnimal ModelDosageDurationKey Finding
This compound HBV Genotype D Infected Chimeric Mice200 mg/kg/day (s.c.)Not Specified2.77 log10 reduction of HBV DNA viral load[1]
Table 2: Clinical Efficacy of JNJ-56136379 in Combination with Nucleoside Analogs (JADE Study)

Data for HBeAg-positive patients not currently treated (NCT) at Week 24.

Treatment GroupMean HBsAg Decline (log10 IU/mL)Mean HBV DNA Decline (log10 IU/mL)Mean HBV RNA Decline (log10 copies/mL)
JNJ-56136379 (75 mg) + NA 0.14[2]5.53[2][3]2.96[2][3]
JNJ-56136379 (250 mg) + NA 0.41[2]5.88[2][3]3.15[2][3]
Placebo + NA 0.25[2]5.21[2][3]1.33[2][3]

NA: Nucleos(t)ide analogue (Tenofovir Disoproxil Fumarate or Entecavir)

Experimental Protocols

Preclinical In Vivo Efficacy Assessment of this compound

A common animal model for evaluating HBV therapeutics is the humanized mouse model.[4][5] In a study evaluating this compound, chimeric mice with humanized livers were infected with HBV genotype D.[1] Following confirmation of infection, mice were treated with this compound administered subcutaneously at a dose of 200 mg/kg/day. The primary efficacy endpoint was the change in serum HBV DNA levels, which was quantified using real-time PCR. This model allows for the assessment of a drug's direct antiviral activity in the context of human hepatocytes.

Clinical Evaluation of JNJ-56136379 (JADE Study)

The JADE study was a randomized, double-blind, placebo-controlled phase 2 clinical trial (NCT03361956) conducted in patients with chronic hepatitis B.[2] The study evaluated the efficacy and safety of JNJ-56136379 administered as monotherapy or in combination with a nucleoside analog (tenofovir disoproxil fumarate or entecavir). Patients were randomized to receive different doses of JNJ-56136379 (75 mg or 250 mg daily) or a placebo, with or without a background NA therapy, for at least 24 weeks.[2] Key efficacy endpoints included the decline in serum HBsAg, HBV DNA, and HBV RNA levels from baseline.[3]

Mechanism of Action

This compound and JNJ-56136379: Capsid Assembly Modulators

This compound and JNJ-56136379 are Class II or "N-type" capsid assembly modulators (CAMs).[6] Their primary mechanism of action involves binding to the core protein dimers of the HBV capsid, which accelerates the assembly process. This leads to the formation of empty, morphologically normal capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[7][8] Consequently, this prevents the reverse transcription of pgRNA into HBV DNA, a crucial step in viral replication.[7] A secondary mechanism observed for CAMs is the inhibition of the formation of new covalently closed circular DNA (cccDNA) when the drug is present at the time of initial infection.[7]

cluster_virus HBV Life Cycle cluster_jnj This compound / JNJ-56136379 (CAM) pgRNA pgRNA + Polymerase CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly MatureCapsid Mature Capsid (contains pgRNA) CapsidAssembly->MatureCapsid EmptyCapsid Empty Capsid (no pgRNA) CapsidAssembly->EmptyCapsid ReverseTranscription Reverse Transcription MatureCapsid->ReverseTranscription MatureCapsid->ReverseTranscription Inhibited HBVDNA HBV DNA ReverseTranscription->HBVDNA NewVirions New Virions HBVDNA->NewVirions JNJ This compound / JNJ-56136379 JNJ->CapsidAssembly Accelerates cluster_virus HBV Replication cluster_na Nucleoside Analogs (NAs) pgRNA pgRNA template HBVPolymerase HBV Polymerase pgRNA->HBVPolymerase DNAStrand Growing HBV DNA HBVPolymerase->DNAStrand Elongation HBVPolymerase->DNAStrand Inhibited dNTPs Natural dNTPs dNTPs->HBVPolymerase NA Nucleoside Analog NA_TP Active Triphosphate Form NA->NA_TP Phosphorylation NA_TP->HBVPolymerase Competes with dNTPs cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis AnimalModel Select Animal Model (e.g., Humanized Mice) HBVInfection Infect with HBV AnimalModel->HBVInfection Randomization Randomize into Treatment Groups HBVInfection->Randomization DrugAdmin Administer Compounds (e.g., this compound, NA) Randomization->DrugAdmin Monitoring Monitor Viral Markers (HBV DNA, HBsAg) DrugAdmin->Monitoring Endpoint Endpoint Analysis (e.g., Viral Load Reduction) Monitoring->Endpoint

References

Synergistic Antiviral Effects of JNJ-632 in Combination Therapy for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

JNJ-632, a potent capsid assembly modulator (CAM), has demonstrated significant promise in the landscape of chronic hepatitis B (CHB) therapies. Its unique dual mechanism of action, targeting both the early and late stages of the hepatitis B virus (HBV) lifecycle, makes it a compelling candidate for combination regimens. This guide provides a comprehensive comparison of this compound's performance, particularly in combination with other antiviral agents, supported by available experimental data.

Mechanism of Action: A Two-Pronged Attack on HBV

This compound is classified as a Class I or CAM-N agent, inducing the formation of morphologically normal, but empty, viral capsids that lack the viral genome.[1][2][3] This primary mechanism disrupts the late stages of viral replication by preventing the encapsidation of pre-genomic RNA (pgRNA), a critical step for the formation of new infectious virions.

Furthermore, this compound exhibits a secondary mechanism of action by inhibiting the early stages of the viral lifecycle. It effectively prevents the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for viral replication.[2][4] This dual action differentiates this compound from traditional nucleos(t)ide analogues (NAs), which primarily target the reverse transcription step.

Synergistic Potential with Nucleos(t)ide Analogues

The distinct mechanisms of action of this compound and NAs, such as tenofovir and entecavir, provide a strong rationale for their combined use. Preclinical evidence suggests that these combinations result in additive to synergistic antiviral effects. While specific in vitro synergy data with this compound is not extensively published, clinical studies with the closely related CAM, JNJ-56136379, in combination with NAs have shown enhanced viral load reduction.

A notable phase 2 study (JADE, NCT03361956) evaluated the efficacy of JNJ-56136379 in combination with an NA (tenofovir disoproxil fumarate or entecavir) in patients with CHB. The study demonstrated pronounced reductions in both HBV DNA and HBV RNA levels.[3][5]

Quantitative Data from Combination Studies

The following table summarizes key quantitative data from the JADE clinical trial, highlighting the enhanced viral suppression achieved with the combination therapy compared to monotherapy.

Treatment ArmMean Baseline HBV DNA (log10 IU/mL)Mean HBV DNA Decline at Week 24 (log10 IU/mL)Mean Baseline HBV RNA (log10 copies/mL)Mean HBV RNA Decline at Week 24 (log10 copies/mL)
JNJ-56136379 (75 mg) + NA 5.53 (SE: 0.23)5.53 (SE: 0.23)2.96 (SE: 0.23)2.96 (SE: 0.23)
JNJ-56136379 (250 mg) + NA 5.88 (SE: 0.34)5.88 (SE: 0.34)3.15 (SE: 0.33)3.15 (SE: 0.33)
Placebo + NA 5.21 (SE: 0.42)5.21 (SE: 0.42)1.33 (SE: 0.32)1.33 (SE: 0.32)

Data from the JADE study (NCT03361956) in treatment-naïve HBeAg-positive patients.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and its combinations.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of antiviral compounds against HBV replication.

Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome.

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound, NAs, and their combinations) for a specified duration (e.g., 6-9 days), with media and compound changes every 3 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • HBV DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the amount of extracellular HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the EC50 values by plotting the percentage of viral replication inhibition against the compound concentrations and fitting the data to a dose-response curve.

cccDNA Quantification Assay

Objective: To measure the effect of antiviral compounds on the formation of HBV cccDNA.

Cell Line: Primary human hepatocytes (PHHs) or HepG2-NTCP cells infected with HBV.

Methodology:

  • Cell Infection and Treatment: Infect the cells with HBV and treat them with the test compounds.

  • Hirt Extraction: Isolate low molecular weight DNA, including cccDNA, from the infected cells using a modified Hirt extraction method. This method selectively precipitates high molecular weight genomic DNA, leaving episomal DNA in the supernatant.

  • Exonuclease Digestion: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest remaining relaxed-circular and double-stranded linear HBV DNA, enriching for cccDNA.

  • Quantitative PCR (qPCR): Quantify the amount of cccDNA using specific primers and a probe that amplify a region of the cccDNA that is resistant to exonuclease digestion.

  • Data Normalization: Normalize the cccDNA copy number to the number of cells, often by quantifying a housekeeping gene (e.g., beta-globin).

Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

HBV_Lifecycle_and_Drug_Targets cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription preS_S_RNA preS_S_RNA cccDNA->preS_S_RNA Transcription Neg_strand_DNA Neg_strand_DNA pgRNA->Neg_strand_DNA Reverse Transcription Surface_proteins Surface_proteins preS_S_RNA->Surface_proteins Translation Pos_strand_DNA Pos_strand_DNA Neg_strand_DNA->Pos_strand_DNA DNA Synthesis Pos_strand_DNA->rcDNA Maturation pgRNA_Polymerase pgRNA_Polymerase Capsid_assembly Capsid_assembly pgRNA_Polymerase->Capsid_assembly Encapsidation Mature_capsid Mature_capsid Capsid_assembly->Mature_capsid Budding Budding Mature_capsid->Budding Envelopment Virion_release Virion_release Budding->Virion_release HBV_entry HBV_entry Uncoating Uncoating HBV_entry->Uncoating Entry Uncoating->rcDNA Nuclear Import JNJ_632 This compound (CAM) JNJ_632->cccDNA Inhibits formation JNJ_632->Capsid_assembly Inhibits NAs Nucleos(t)ide Analogues NAs->Neg_strand_DNA Inhibits

Caption: HBV lifecycle and targets of antiviral agents.

Antiviral_Assay_Workflow A Seed HepG2.2.15 cells B Treat with serial dilutions of This compound and/or NAs A->B C Incubate for 6-9 days B->C D Collect supernatant C->D E Extract viral DNA D->E F Quantify HBV DNA by qPCR E->F G Calculate EC50 and assess synergy F->G

References

Comparing the in vitro potency of JNJ-632 across different studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of JNJ-632, a known Hepatitis B Virus (HBV) capsid assembly modulator, across various studies. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its activity.

Quantitative Assessment of In Vitro Potency

The in vitro efficacy of this compound has been evaluated in several studies, primarily focusing on its ability to inhibit HBV DNA replication in different cell-based assays. The following table summarizes the key quantitative data reported.

Potency MetricValue (µM)Cell LineHBV Genotype(s)Reference
EC500.12HepG2.2.15Not Specified[1][2]
EC500.43HepG2.117Not Specified[1]
EC500.101Primary Human HepatocytesA[2]
EC500.240Primary Human HepatocytesB[2]
EC500.119Primary Human HepatocytesC[2]
EC500.200Primary Human HepatocytesD[2]
CC50>50HepG2Not Applicable[1]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells.

Key Experimental Methodologies

A detailed understanding of the experimental conditions is crucial for interpreting and comparing the in vitro potency data. The following sections outline the typical protocols used in the assessment of this compound.

In Vitro Antiviral Activity Assay (HepG2.2.15 & HepG2.117 Cells)

This assay is designed to measure the ability of a compound to inhibit HBV DNA replication in stably transfected human hepatoma cell lines.

  • Cell Culture: HepG2.2.15 or HepG2.117 cells are cultured in appropriate media, such as DMEM or RPMI 1640, supplemented with fetal bovine serum (FBS) and antibiotics. HepG2.117 cells require the removal of doxycycline to induce HBV replication[3].

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The treated cells are incubated for a period of 3 to 4 days at 37°C in a humidified atmosphere with 5% CO2[2].

  • HBV DNA Extraction: After incubation, intracellular or extracellular HBV DNA is extracted from the cell lysates or culture supernatant, respectively.

  • HBV DNA Quantification by qPCR: The extracted DNA is then quantified using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome. The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension[4]. The reduction in HBV DNA levels in treated cells compared to the vehicle control is used to calculate the EC50 value.

Cytotoxicity Assay (Resazurin Method)

This assay determines the concentration at which a compound becomes toxic to the cells.

  • Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are then exposed to a range of concentrations of this compound for a duration that typically matches the antiviral assay (e.g., 3-4 days)[2].

  • Resazurin Addition: A solution of resazurin is added to each well and the plates are incubated for 1 to 4 hours at 37°C[5].

  • Fluorescence Measurement: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence is measured at an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm[5][6].

  • CC50 Calculation: The fluorescence intensity is proportional to the number of viable cells. The CC50 value is calculated by determining the compound concentration that results in a 50% reduction in cell viability compared to the untreated control.

HBV Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay is used to assess the effect of compounds on the formation and integrity of HBV capsids.

  • Cell Lysis: Cells treated with this compound are lysed to release intracellular components, including HBV capsids.

  • Native Agarose Gel Electrophoresis: The cell lysates are separated on a native agarose gel (typically 1-1.5%)[7]. This technique separates particles based on their size and charge, preserving the native structure of the capsids.

  • Western Blotting: The separated particles are transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is then probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: The signal is visualized using a chemiluminescent substrate. Changes in the migration pattern or intensity of the capsid bands in the presence of this compound indicate modulation of capsid assembly.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed HepG2.2.15 or HepG2.117 cells A2 Treat with serial dilutions of this compound A1->A2 A3 Incubate for 3-4 days A2->A3 A4 Extract HBV DNA A3->A4 A5 Quantify HBV DNA by qPCR A4->A5 A6 Calculate EC50 A5->A6 C1 Seed HepG2 cells C2 Expose to serial dilutions of this compound C1->C2 C3 Incubate for 3-4 days C2->C3 C4 Add Resazurin C3->C4 C5 Measure Fluorescence (Ex: 560nm, Em: 590nm) C4->C5 C6 Calculate CC50 C5->C6 HBV_Lifecycle cluster_host_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA_to_nucleus rcDNA transport to nucleus Uncoating->rcDNA_to_nucleus cccDNA_formation cccDNA Formation rcDNA_to_nucleus->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation Transcription->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein (HBcAg) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Virion_Assembly Virion Assembly & Egress Reverse_Transcription->Virion_Assembly New_Virion New HBV Virion Virion_Assembly->New_Virion JNJ632 This compound JNJ632->Capsid_Assembly Inhibits proper assembly

References

A Comparative Meta-Analysis of JNJ-632 and Other Hepatitis B Virus Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published data on the Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM), JNJ-632, and compares its performance with other notable CAMs. The information is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

A Note on Terminology: The acronym "CAM" can refer to two distinct classes of molecules: Capsid Assembly Modulators, which are the focus of this guide, and Centrosome-associated protein E (CENP-E) inhibitors, which are involved in cell division and are being investigated as anti-cancer agents. This guide will exclusively focus on Capsid Assembly Modulators for HBV.

Introduction to HBV Capsid Assembly Modulators

HBV infection remains a significant global health challenge, and the stable covalently closed circular DNA (cccDNA) in infected hepatocytes is a key factor in the persistence of the virus. Capsid assembly is a crucial step in the HBV life cycle, making the viral core protein an attractive target for novel antiviral therapies.[1][2] CAMs are small molecules that interfere with the normal process of capsid formation.[3] They are broadly classified into two main categories based on their mechanism of action:

  • Class I or CAM-N (Nucleocapsid-forming): These modulators, including this compound, accelerate the assembly of HBV core proteins into morphologically intact capsids that are, however, devoid of the viral pregenomic RNA (pgRNA) and polymerase. This leads to the formation of "empty" capsids, thus halting viral replication.[4][5]

  • Class II or CAM-A (Aberrant-forming): These modulators, such as BAY41-4109, induce the misassembly of core proteins into non-capsid polymers and aggregates, which are non-functional.[1][6]

Several CAMs have demonstrated potent antiviral activity in vitro and are at various stages of clinical development. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways of this compound in comparison to other key CAMs.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound and other selected CAMs from published studies. The 50% effective concentration (EC50) is a common measure of a drug's potency.

Table 1: In Vitro Antiviral Activity (EC50) of Various CAMs in HepG2.2.15 Cells

CompoundClassMean EC50 (nM)Reference(s)
This compoundCAM-N121[7]
AT-130CAM-N127[7]
BAY41-4109CAM-A101[7]
JNJ-56136379 (Bersacapavir)CAM-NNot Reported in HepG2.2.15

Note: The EC50 values can vary between experiments and cell lines.

Table 2: In Vitro Antiviral Activity (EC50) of Various CAMs in HepG2.117 Cells

CompoundClassMedian EC50 (nM)Reference(s)
JNJ-56136379 (Bersacapavir)CAM-N54[5]
This compoundCAM-N415[5]
AT-130CAM-N1,540[5]
BAY41-4109CAM-A69[5]

Table 3: Antiviral Activity of this compound Across Different HBV Genotypes in Primary Human Hepatocytes (PHHs)

GenotypeEC50 (nM)Reference(s)
A101[7]
B240
C119
D200[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of these CAMs.

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol outlines the general steps for determining the EC50 of a CAM in a stable HBV-producing cell line (e.g., HepG2.2.15).

a. Cell Culture and Treatment:

  • HepG2.2.15 cells, which constitutively produce HBV particles, are seeded in multi-well plates.

  • The cells are allowed to adhere and grow for a specified period.

  • The CAMs are serially diluted to a range of concentrations and added to the cell culture medium.

  • The treated cells are incubated for a defined period (e.g., 6-9 days), with the medium and compound being replenished periodically.

b. Quantification of Extracellular HBV DNA:

  • After the incubation period, the cell culture supernatant is collected.

  • Viral particles in the supernatant are lysed to release the HBV DNA.

  • The concentration of extracellular HBV DNA is quantified using a quantitative polymerase chain reaction (qPCR) assay.[5][7]

c. Data Analysis:

  • The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to a vehicle-treated control.

  • The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Capsid Assembly Assay (Size Exclusion Chromatography)

This method is used to assess the effect of CAMs on the formation of HBV capsids.

a. In Vitro Capsid Assembly:

  • Recombinant HBV core protein (Cp149) is purified.

  • The core protein is incubated with the CAM at various molar ratios in an assembly buffer.

  • Capsid assembly is induced by adjusting the salt concentration (e.g., adding NaCl).[8]

b. Size Exclusion Chromatography (SEC):

  • The reaction mixture is loaded onto a size exclusion chromatography column (e.g., Superose 6).[9]

  • The column separates molecules based on their size. Assembled capsids, being larger, will elute earlier than the core protein dimers.

  • The elution profile is monitored by measuring the absorbance at 280 nm.[8]

c. Analysis:

  • The chromatograms of CAM-treated samples are compared to those of untreated controls.

  • An increase in the peak corresponding to the size of capsids and a decrease in the dimer peak indicates that the CAM promotes capsid assembly.

  • The elution time of the capsid peak can also provide information about the nature of the assembled particles (e.g., normal-sized capsids vs. aberrant structures).

cccDNA Quantification in HBV-infected Primary Human Hepatocytes (PHHs)

This protocol describes how to measure the effect of CAMs on the formation of cccDNA, a key marker of persistent infection.

a. Infection of PHHs:

  • Primary human hepatocytes are cultured and infected with an HBV inoculum.

  • CAMs are added at different time points relative to infection (e.g., at the time of infection or post-infection) to assess their effect on cccDNA establishment.[7]

b. cccDNA Extraction:

  • After a specified incubation period, total DNA is extracted from the infected cells.

  • To specifically quantify cccDNA, other forms of viral DNA (e.g., relaxed circular DNA) are removed by enzymatic digestion using plasmid-safe ATP-dependent DNase (PSAD) or T5 exonuclease.[10][11]

c. Quantification by qPCR:

  • The amount of remaining cccDNA is quantified using a specific qPCR assay with primers that selectively amplify the cccDNA form.[12]

d. Southern Blot (for confirmation):

  • Southern blotting can be used as a gold-standard method to visualize and confirm the presence and quantity of cccDNA.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to HBV replication and the mechanism of action of CAMs.

HBV_Lifecycle cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating rcDNA_transport 3. rcDNA Transport to Nucleus Uncoating->rcDNA_transport cccDNA 4. cccDNA Formation rcDNA_transport->cccDNA Transcription 5. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 6. Translation pgRNA->Translation Encapsidation 7. Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (HBcAg) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Nucleocapsid Mature Nucleocapsid (rcDNA) Reverse_Transcription->Nucleocapsid Assembly 9. Assembly & Budding Nucleocapsid->Assembly Recycling 11. cccDNA Amplification Nucleocapsid->Recycling Release 10. Release (New Virions) Assembly->Release Recycling->cccDNA

Caption: The Hepatitis B Virus (HBV) lifecycle within a hepatocyte.

CAM_Mechanism cluster_Normal Normal Capsid Assembly cluster_CAM_N Class I (CAM-N) e.g., this compound cluster_CAM_A Class II (CAM-A) e.g., BAY41-4109 Core_Dimer HBV Core Protein (Dimers) Normal_Assembly Self-Assembly Core_Dimer->Normal_Assembly CAM_N Accelerated Assembly Core_Dimer->CAM_N CAM_A Misdirected Assembly Core_Dimer->CAM_A pgRNA_Encapsidation pgRNA Encapsidation Normal_Assembly->pgRNA_Encapsidation Infectious_Virion Infectious Virion pgRNA_Encapsidation->Infectious_Virion Empty_Capsid Empty Capsid (No pgRNA) CAM_N->Empty_Capsid Aberrant_Structures Aberrant Structures (Aggregates) CAM_A->Aberrant_Structures

Caption: Mechanism of action of different classes of Capsid Assembly Modulators (CAMs).

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HBV-producing cells (e.g., HepG2.2.15) Start->Seed_Cells Add_Compound Add serial dilutions of CAMs Seed_Cells->Add_Compound Incubate Incubate for 6-9 days Add_Compound->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Extract_DNA Extract extracellular HBV DNA Collect_Supernatant->Extract_DNA qPCR Quantify HBV DNA by qPCR Extract_DNA->qPCR Analyze_Data Analyze data and determine EC50 qPCR->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro antiviral activity assay.

References

Safety Operating Guide

Navigating the Safe Disposal of JNJ-632: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of JNJ-632, a potent hepatitis B virus (HBV) capsid assembly modulator. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

This compound, identified by CAS number 1572510-42-9, requires careful management throughout its lifecycle in the laboratory, from receipt to final disposal. The following information, synthesized from available safety data sheets (SDS), outlines the necessary precautions and procedures.

Key Safety and Handling Data

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The table below summarizes the key hazard information as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP280, P302+P352
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338
Respiratory IrritationH335: May cause respiratory irritationP261, P304+P340, P312

Experimental Protocol for Proper Disposal of this compound

This protocol provides a detailed, step-by-step guide for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
  • Wear appropriate PPE, including:
  • Chemical-resistant gloves (e.g., nitrile)
  • Safety goggles or a face shield
  • A lab coat

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical properties of the compound and any solvents used.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Decontamination of Labware:

  • All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
  • Rinse contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) three times.
  • Collect the solvent rinsate as hazardous waste in the designated this compound waste container.

4. Disposal of Solid Waste:

  • For solid this compound waste (e.g., unused compound, contaminated consumables), place it directly into the designated hazardous waste container.

5. Disposal of Liquid Waste:

  • For solutions containing this compound, pour the waste into the designated liquid hazardous waste container. Avoid overfilling the container.

6. Final Disposal Procedure:

  • Once the waste container is full, securely seal it.
  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

JNJ_632_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Step 1 waste_container Prepare Labeled Waste Container ppe->waste_container Step 2 segregate Segregate this compound Waste waste_container->segregate Step 3 decontaminate Decontaminate Labware segregate->decontaminate Step 4a dispose_solid Dispose of Solid Waste segregate->dispose_solid If Solid dispose_liquid Dispose of Liquid Waste segregate->dispose_liquid If Liquid collect_rinsate Collect Rinsate as Waste decontaminate->collect_rinsate Step 4b seal Securely Seal Waste Container collect_rinsate->seal dispose_solid->seal dispose_liquid->seal handover Hand Over to EHS seal->handover Step 5 end End: Compliant Disposal handover->end Step 6

This compound Disposal Workflow Diagram

By adhering to these established safety protocols and disposal procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet for the most comprehensive and up-to-date information.

Personal protective equipment for handling JNJ-632

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of novel compounds like JNJ-632 is paramount. This document provides immediate and essential guidance on the appropriate Personal Protective Equipment (PPE) required for handling this compound, alongside operational and disposal considerations to foster a safe laboratory environment. This compound is identified as a potent hepatitis B virus (HBV) capsid assembly modulator and should be handled with care, treating it as a potentially hazardous substance.[1]

Personal Protective Equipment (PPE) for this compound

Given that this compound is a bioactive small molecule for research purposes, a comprehensive approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.Laboratory coat.Recommended, especially if handling powder. An N95 respirator or a respirator with a P100 filter should be used.
Cell culture and in-vitro assays Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if performed in a certified biological safety cabinet.
Handling concentrated stock solutions Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.Laboratory coat.Not generally required if handled in a fume hood.
Animal studies Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat or disposable gown.Dependent on the route of administration and potential for aerosolization.
Spill cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or gown over a lab coat.Air-purifying respirator with appropriate cartridges.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form or preparing stock solutions.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Remove and wash contaminated clothing before reuse.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan:

  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • Do not allow the product to enter drains.

Experimental Protocols Cited

While specific experimental protocols for this compound are proprietary and depend on the research being conducted, general methodologies for handling bioactive small molecules in a research setting apply. These include standard procedures for weighing, dissolving, and diluting compounds for in-vitro and in-vivo studies, which should always be performed adhering to the PPE guidelines outlined above.

Visual Guidance for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start cluster_hazard Hazard Identification cluster_ppe PPE Selection cluster_end start Start: Assess the Task is_powder Is the compound in powder form? start->is_powder is_volatile Is the solvent volatile? start->is_volatile is_splash_risk Is there a risk of splashing? start->is_splash_risk respirator Use Respiratory Protection (e.g., N95 or P100 respirator) is_powder->respirator Yes gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) fume_hood Work in a Fume Hood is_volatile->fume_hood Yes goggles Wear Chemical Splash Goggles is_splash_risk->goggles Yes face_shield Consider a Face Shield is_splash_risk->face_shield High Risk respirator->gloves fume_hood->gloves goggles->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat end_point Proceed with Task Safely lab_coat->end_point face_shield->gloves

Caption: Logical workflow for selecting appropriate PPE for handling this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
JNJ-632
Reactant of Route 2
Reactant of Route 2
JNJ-632

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.